Diethyl 2-oxosuccinate,sodium salt
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12NaO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h3-5H2,1-2H3; |
InChI Key |
QOVPDFNTAORTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=O)OCC.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Diethyl 2-Oxosuccinate, Sodium Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Diethyl 2-oxosuccinate, sodium salt (CAS Number: 40876-98-0), a versatile reagent pivotal in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery and development. This document delves into its chemical identity, synthesis, key applications with detailed experimental protocols, and essential analytical characterization techniques, offering field-proven insights for researchers and scientists.
Chemical Identity and Physicochemical Properties
Diethyl 2-oxosuccinate, sodium salt, is a stable and versatile chemical intermediate. A comprehensive understanding of its properties is fundamental to its effective application in research and development.
Synonyms:
-
Oxalacetic acid diethyl ester, sodium salt[1]
-
Sodium diethyl oxalacetate[1]
-
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate[3]
Table 1: Physicochemical Properties of Diethyl 2-Oxosuccinate, Sodium Salt
| Property | Value | Source(s) |
| CAS Number | 40876-98-0 | [1][2][4][5][6] |
| Molecular Formula | C₈H₁₁NaO₅ | [2][4][6] |
| Molecular Weight | 210.16 g/mol | [1][2][4][6] |
| Appearance | White to light yellow or beige crystalline powder | [7][8] |
| Melting Point | 188-190 °C (literature) | [1][9] |
| Solubility | Soluble in water. | [8] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [8] |
| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon). | [8] |
Synthesis of Diethyl 2-Oxosuccinate, Sodium Salt via Claisen Condensation
The industrial and laboratory-scale synthesis of Diethyl 2-oxosuccinate, sodium salt is predominantly achieved through a Claisen condensation reaction between diethyl oxalate and ethyl acetate, utilizing a strong base such as sodium ethoxide.[10][11][12] The causality behind this choice of reaction lies in the fact that diethyl oxalate lacks α-hydrogens, preventing self-condensation and ensuring it acts solely as the electrophilic acceptor for the enolate of ethyl acetate.[10][13] This directed reactivity is crucial for achieving a high yield of the desired product.
A notable process improvement involves the order of addition of the reactants. Adding the sodium ethoxide solution to the mixture of diethyl oxalate and ethyl acetate, rather than the reverse, results in a more manageable, free-flowing product slurry that is easier to filter and purify.[5][7]
Synthesis Mechanism: The Claisen Condensation
The mechanism proceeds through several key steps, each with a clear causal relationship driving the reaction forward.
Diagram 1: Mechanism of the Claisen Condensation for the Synthesis of Diethyl 2-Oxosuccinate, Sodium Salt
Caption: The Claisen condensation mechanism for synthesizing Diethyl 2-oxosuccinate, sodium salt.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a patented method designed to produce a free-flowing product, facilitating easier handling and purification.[5][7]
Materials:
-
Diethyl oxalate, freshly distilled (150 g)
-
Ethyl acetate (91.1 g)
-
21% solution of sodium ethoxide in ethanol (325 g)
-
Ethanol for washing
-
Ice bath
Equipment:
-
Two-liter reaction kettle with a mechanical stirrer, addition funnel, thermometer, and thermowatch.
-
Vacuum filtration apparatus.
-
Drying oven.
Procedure:
-
Reaction Setup: Charge the reaction kettle with 150 g of freshly distilled diethyl oxalate and 91.1 g of ethyl acetate.
-
Cooling: Cool the contents of the kettle to a temperature between 0°C and 15°C using an ice bath.
-
Addition of Base: Add the 325 g of 21% sodium ethoxide solution dropwise into the kettle via the addition funnel while maintaining the temperature between 0°C and 15°C. Stir the mixture mechanically throughout the addition.
-
Reaction: Continue stirring the mixture at 0°C to 15°C for 4 hours. During this time, the contents will become opaque, and a reddish-brown solid will form.
-
Heating: After the 4-hour stirring period, remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 80°C) for 30 minutes.
-
Cooling and Crystallization: Allow the reaction mixture to cool to room temperature. The product will precipitate as a paste-like solid. For improved crystallization, seeding with a small amount of solid sodium diethyl oxalacetate (0.2 g) can be performed at 45°C during the cool-down period.[7]
-
Isolation: Filter the solid product using vacuum filtration.
-
Washing: Wash the filter cake with a generous volume of ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the solid product. For optimal results, the material can be crushed into a fine powder and dried under vacuum at 60°C for 6 hours.[7] This yields a free-flowing crystalline product.
Applications in the Synthesis of Pharmaceutically Relevant Heterocycles
Diethyl 2-oxosuccinate, sodium salt is a valuable building block for the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry due to their biological activities.[9][14] Its dicarbonyl functionality and enolizable nature provide multiple reactive sites for cyclization reactions.
Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]
Spirooxindoles are a class of compounds with a wide range of biological activities. Diethyl 2-oxosuccinate, sodium salt can be utilized in a one-pot, multi-component reaction to synthesize complex spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[1][15][16]
Diagram 2: Workflow for the Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]
Caption: A generalized workflow for the multi-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles].
The following is a general procedure for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using a heterogeneous catalyst, which can often be adapted for catalyst-free conditions depending on the specific substrates.[16]
Materials:
-
Hydrazine (1 mmol)
-
Diethyl 2-oxosuccinate, sodium salt (or another β-keto ester) (1 mmol)
-
Isatin derivative (1 mmol)
-
Malononitrile or ethyl cyanoacetate (1 mmol)
-
Catalyst (e.g., Fe₃O₄@L-arginine, 8 mol%) (optional)[16]
-
Dichloromethane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the hydrazine (1 mmol), diethyl 2-oxosuccinate, sodium salt (1 mmol), isatin derivative (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol). If using a catalyst, add it at this stage.
-
Reaction: Stir the reaction mixture under solvent-free conditions at room temperature for the appropriate time, as determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, dissolve the reaction mixture in dichloromethane. If a magnetic catalyst was used, it can be separated at this stage using a magnet.
-
Purification: The product can be purified by appropriate methods such as recrystallization or column chromatography to yield the desired spiro[indoline-3,4′-pyrano[2,3-c]pyrazole].
Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles
2,3-Dioxopyrrolidines are important synthetic intermediates. A straightforward one-pot synthesis of ethyl 4-(hetero)aryl-2,5-dihydro-1H-pyrrole-3-carboxylates can be achieved using diethyl 2-oxosuccinate, sodium salt.[1][17]
This protocol describes a one-pot reaction to synthesize 2,3-dioxo-5-(substituted)arylpyrroles.[1]
Materials:
-
Diethyl 2-oxosuccinate, sodium salt (1 equivalent)
-
30% Methylamine solution in absolute ethanol (1 equivalent)
-
Substituted aldehyde (1 equivalent)
-
Ethanol
-
Ice-water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction Setup: Prepare a suspension of diethyl 2-oxosuccinate, sodium salt (1 equiv.), 30% methylamine solution in absolute ethanol (1 equiv.), and the desired aldehyde (1 equiv.) in ethanol.
-
Heating: Heat the suspension at reflux for approximately 30 minutes, or until a complete solution is formed.
-
Quenching: After cooling the reaction mixture, pour it into ice-water.
-
Acidification: Acidify the aqueous mixture with hydrochloric acid. A precipitate will form.
-
Isolation: Filter the precipitate and wash it with water and then with diethyl ether to remove any residual aldehyde.
-
Drying: Dry the product under reduced pressure to obtain the 2,3-dioxopyrrolidine with sufficient purity for many subsequent applications.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, Diethyl 2-oxosuccinate exists in equilibrium between its keto and enol forms.[18] The sodium salt is the enolate form. This tautomerism is a key feature of its reactivity, as the enol or enolate is the nucleophilic species in reactions such as the Claisen condensation. The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. In many cases, the enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Diagram 3: Keto-Enol Tautomerism of Diethyl 2-Oxosuccinate
Caption: The equilibrium between the keto and enol forms of Diethyl 2-oxosuccinate.
Analytical Characterization
Ensuring the identity and purity of Diethyl 2-oxosuccinate, sodium salt, and its reaction products is crucial for reproducible and reliable research. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong C=O stretching vibrations for the ester and ketone groups. A C=C stretching vibration may be observed for the enol form. A strong C-O stretching band for the ester is also expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of purity. | ¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet). A signal for the vinylic proton in the enol form or the α-proton in the keto form. ¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, the carbons of the ethyl groups, and the vinylic carbons of the enol form.[3][14] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and monitoring reaction progress. | A single major peak under appropriate chromatographic conditions would indicate high purity. Can be used to track the consumption of starting materials and the formation of the product over time. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Gas Chromatography (GC) | Purity assessment and identification. | Can be used to identify the sodium salt of diethyl oxalacetate and assess its purity.[7] |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling Diethyl 2-oxosuccinate, sodium salt.
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation.[9]
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are essential.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed and under an inert atmosphere as it is moisture-sensitive.
Conclusion
Diethyl 2-oxosuccinate, sodium salt is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules of interest to the pharmaceutical industry. Its utility in multi-component reactions for the efficient synthesis of diverse heterocyclic scaffolds underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, key applications with detailed protocols, and analytical characterization, offering a solid foundation for its effective use in the laboratory.
References
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Splendid Labs. Diethyl Oxalacetate Sodium Salt product page. [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
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Introduction: The Role of Sodium Diethyl Oxaloacetate in Modern Synthesis
An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Diethyl Oxaloacetate
Sodium diethyl oxaloacetate, the sodium salt of a β-keto ester, is a pivotal reagent in synthetic organic chemistry.[1] Its unique molecular architecture, featuring multiple reactive centers, makes it an exceptionally versatile building block for constructing complex molecular frameworks.[1] For researchers and professionals in drug development and materials science, a thorough understanding of its properties is not merely academic; it is fundamental to its effective application. This compound serves as a cornerstone intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals like herbicides, and dyes.[1][2] Its involvement in classic chemical transformations, such as the Claisen condensation for its formation and subsequent use in Michael additions and syntheses of heterocyclic systems, underscores its importance.[1][3]
This guide provides a Senior Application Scientist's perspective on the core physical and chemical characteristics of sodium diethyl oxaloacetate. It moves beyond a simple recitation of data, offering insights into the causality behind its behavior and outlining robust protocols for its synthesis and characterization.
Section 1: Core Physicochemical Characteristics
The utility of a chemical reagent is intrinsically linked to its physical properties. These characteristics dictate storage conditions, solvent selection, and handling procedures. Sodium diethyl oxaloacetate is typically encountered as a solid, ranging in appearance from a white or beige to a light orange crystalline powder.[4][5] It is known to be moisture-sensitive, a critical consideration for its long-term stability and reactivity.[6][7]
All quantitative data regarding the fundamental physical and chemical properties of sodium diethyl oxaloacetate are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | sodium;1,4-diethoxy-1,4-dioxobut-2-en-2-olate | [6][8] |
| Synonyms | Diethyl oxalacetate sodium salt, Sodium diethyl oxobutanedioate | [8][9] |
| CAS Number | 40876-98-0 | [9][10] |
| Molecular Formula | C₈H₁₁NaO₅ | [8][10][11] |
| Molecular Weight | 210.16 g/mol | [8][9][10] |
| Appearance | Beige to light orange crystalline powder | [4][5] |
| Melting Point | 188-190 °C (lit.) | [9][10][11][12] |
| Boiling Point | 265.4 °C at 760 mmHg (for the parent acid) | [11][13] |
| Solubility | Slightly soluble in water (1.2 g/L at 25 °C) | [4][6][10] |
| Stability | Stable under normal conditions; moisture sensitive | [4][7] |
Section 2: Chemical Reactivity and Synthetic Utility
The chemical behavior of sodium diethyl oxaloacetate is dominated by its nature as the enolate salt of a β-keto ester. This structure confers significant stability while providing a nucleophilic carbon center and electrophilic ester groups, making it a valuable synthetic intermediate.
Synthesis via Claisen Condensation
The industrial preparation of sodium diethyl oxaloacetate is a classic example of a crossed Claisen condensation.[3] In this reaction, diethyl oxalate and ethyl acetate are reacted in the presence of a strong base, typically sodium ethoxide.[2] The ethoxide deprotonates the α-carbon of ethyl acetate, which then acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting intermediate eliminates an ethoxide ion to form the β-keto ester, which is then deprotonated by the base to yield the stable sodium enolate salt.[3]
A patent for an improved process emphasizes adding the sodium ethoxide solution to a mixture of the esters, rather than the other way around, to maintain a free-flowing reaction mixture that does not solidify in the reactor.[2] This procedural nuance is critical for scalability and process efficiency.
Caption: Synthesis of Sodium Diethyl Oxaloacetate via Claisen Condensation.
Key Reactions and Applications
Sodium diethyl oxaloacetate is a precursor for a multitude of more complex molecules. Its reactivity makes it a valuable tool for generating heterocyclic compounds, which form the core of many pharmaceutical agents.
-
Synthesis of Pyrazolone Derivatives: It is a key starting material for creating pyrazolone-based molecules, which are found in various dyes and medicinal products.[2]
-
Multi-component Reactions: The compound is used in one-pot reactions to synthesize complex structures like spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[9][14][15]
-
Precursor to Oxaloacetic Acid: It is used in the preparation of oxaloacetic acid, a crucial intermediate in the citric acid cycle.[1][5][6]
-
Pharmaceutical and Agrochemical Intermediate: It serves as an active intermediate in the development of anti-inflammatory drugs, analgesics, and herbicides.[1][2][16]
Section 3: Experimental Protocols and Characterization
Verifying the identity, purity, and properties of sodium diethyl oxaloacetate is paramount for its effective use in research and development. The following section outlines standard methodologies.
Protocol: Synthesis of Sodium Diethyl Oxaloacetate
This protocol is adapted from established industrial methods and is intended for laboratory-scale synthesis.[2]
Objective: To synthesize sodium diethyl oxaloacetate via Claisen condensation.
Materials:
-
Diethyl oxalate
-
Ethyl acetate
-
Sodium ethoxide solution in ethanol (18-21 wt%)
-
Reaction vessel with stirring and temperature control
-
Addition funnel
Procedure:
-
Reactor Setup: Charge a suitable reactor with stoichiometric amounts of diethyl oxalate and ethyl acetate.
-
Cooling: Cool the mixture in the reactor to a temperature between 0 °C and 15 °C while stirring.[2]
-
Base Addition: Slowly add the sodium ethoxide solution from an addition funnel to the ester mixture. The rate of addition should be controlled to maintain the reaction temperature between 5 °C and 15 °C.[2]
-
Reaction: Continue stirring the reaction mixture for a minimum of 2-4 hours at a temperature of 5 °C to 15 °C.[2]
-
Heating: After the initial reaction period, heat the product mixture to approximately 75 °C for 30-60 minutes to ensure the reaction goes to completion.[2]
-
Isolation: Cool the mixture to room temperature. The solid product, sodium diethyl oxaloacetate, can then be recovered by filtration.
-
Purification: The recovered solid can be washed with boiling diethyl ether until the solvent remains colorless and then dried.[5]
Protocol: Characterization Workflow
A multi-step approach is required to confirm the identity and purity of the synthesized product.
Caption: Analytical Workflow for Characterizing Sodium Diethyl Oxaloacetate.
1. Spectroscopic Analysis (¹H NMR):
-
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure.
-
Methodology: Dissolve a small sample in a suitable deuterated solvent, such as DMSO-d₆.[17] Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Results: The spectrum should show characteristic signals for the two ethyl groups (a triplet and a quartet) and a singlet for the vinylic proton, confirming the enolate structure.
2. Spectroscopic Analysis (FTIR):
-
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups present in the molecule.
-
Methodology: Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Expected Results: The spectrum will display strong absorption bands corresponding to the C=O stretching of the ester groups and the C=C stretching of the enolate system.
3. Purity Assessment (Titration):
-
Rationale: A neutralization titration provides a quantitative measure of the purity (assay) of the basic salt.
-
Methodology: Accurately weigh a sample of the compound and dissolve it in water. Titrate the solution with a standardized acid (e.g., HCl) to a phenolphthalein endpoint.
-
Calculation: The purity is calculated based on the amount of acid required to neutralize the sample. Commercial grades typically have a purity of 95% or higher.[9][12][18]
Section 4: Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of sodium diethyl oxaloacetate and ensure laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and causes serious eye irritation (Eye Irrit. 2).[7][9][19] It may also cause skin irritation.[4][9]
-
Handling: Use in a well-ventilated area.[4][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Avoid contact with skin, eyes, and clothing, and prevent inhalation of dust.[4][19] Wash hands thoroughly after handling.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to protect it from moisture, to which it is sensitive.[4][6][7] Keep away from strong oxidizing agents and acids.[4][6]
References
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ChemBK. (2024, April 10). Sodium diethyl oxaloacetate. [Link]
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-
Ottokemi. Diethyl oxalacetate sodium salt, 95% 40876-98-0 India. [Link]
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SLS Ireland. Diethyl oxalacetate sodium sal | 171263-100G | SIGMA-ALDRICH. [Link]
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Thermo Scientific Alfa Aesar. Diethyl oxalacetate sodium salt, 95% 100 g | Buy Online. [Link]
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Chemsrc. (2025, August 25). diethyl oxalacetate sodium salt | CAS#:52980-17-3. [Link]
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Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Diethyl oxalacetate, sodium salt. [Link]
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SLS. Diethyl oxalacetate sodium sal | 171263-500G | SIGMA-ALDRICH. [Link]
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Navigating the Solubility Landscape of Diethyl 2-Oxosuccinate, Sodium Salt: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of diethyl 2-oxosuccinate, sodium salt, a key intermediate in various synthetic pathways, including those for pharmaceuticals and dyes.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative data, this guide synthesizes fundamental principles of solubility, provides qualitative assessments, and presents a detailed experimental protocol for determining precise solubility in various organic solvents. This approach empowers researchers to generate the specific data required for their applications, ensuring optimal experimental design and outcomes.
Introduction: The Significance of Solubility in Synthetic Chemistry
Diethyl 2-oxosuccinate, sodium salt, also known as diethyl oxalacetate sodium salt, is a versatile C4 building block.[3] Its utility as a precursor in the synthesis of heterocyclic compounds, such as pyrazolone derivatives, and other medicinally relevant scaffolds underscores the importance of understanding its physical and chemical properties.[2] Solubility, a fundamental physicochemical parameter, dictates the choice of solvent for a chemical reaction, influences the rate of reaction, and is paramount in designing crystallization and purification processes. For drug development professionals, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor influencing bioavailability and formulation strategies.[4]
This guide will delve into the theoretical underpinnings of the solubility of ionic organic compounds in organic solvents, provide a qualitative assessment of the solubility of diethyl 2-oxosuccinate, sodium salt, and offer a practical, step-by-step methodology for its quantitative determination.
Physicochemical Properties of Diethyl 2-Oxosuccinate, Sodium Salt
A thorough understanding of the molecule's properties is the foundation for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NaO₅ | [5] |
| Molecular Weight | 210.16 g/mol | [5] |
| Appearance | Beige to light orange crystalline powder | [6] |
| Melting Point | 188-190 °C (decomposes) | [6][7] |
| Structure | Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | [5] |
| Water Solubility | Slightly soluble (1.2 g/L at 25°C) | [6] |
The presence of the sodium cation and the enolate structure confers significant ionic character to the molecule. This is a primary determinant of its solubility profile.
Theoretical Framework: Factors Governing Solubility in Organic Solvents
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[8][9] For an ionic compound like diethyl 2-oxosuccinate, sodium salt, its dissolution in an organic solvent is a more complex interplay of several factors:
-
Solute-Solvent Interactions: Strong interactions between the solute and solvent molecules are necessary to overcome the lattice energy of the solid salt and the intermolecular forces within the solvent.[10] For ionic compounds, this typically involves the solvent's ability to solvate the cation (Na⁺) and the anion (diethyl 2-oxosuccinate enolate).
-
Solvent Polarity and Dielectric Constant: Polar solvents are generally better at dissolving ionic compounds because their dipoles can effectively surround and stabilize the ions.[10] A high dielectric constant reduces the electrostatic attraction between the cation and anion, facilitating their separation and dissolution.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly protic solvents like alcohols, can interact strongly with the oxygen atoms of the enolate anion, enhancing solubility.
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[8][10]
-
Molecular Size: In some cases, larger solute molecules can be more difficult for solvent molecules to effectively surround and solvate, potentially leading to lower solubility.[8][10]
The interplay of these factors determines the extent to which diethyl 2-oxosuccinate, sodium salt will dissolve in a given organic solvent.
Logical Relationship of Solubility Factors
Caption: Key factors influencing the solubility of the target compound.
Qualitative Solubility Assessment
Based on the ionic nature of diethyl 2-oxosuccinate, sodium salt and the principles of solubility, a qualitative assessment of its solubility in common organic solvents can be made. It is crucial to note that these are estimations and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble to Moderately Soluble | High polarity and hydrogen bonding capability can solvate both the sodium cation and the enolate anion. |
| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, but slightly lower polarity may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and dielectric constant make it an excellent solvent for many salts.[11] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of solvating cations effectively. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | Moderate polarity may lead to limited solubility. |
| Acetone | Polar Aprotic | Slightly Soluble to Insoluble | Lower polarity compared to other polar aprotic solvents. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Insoluble | Low polarity makes it a poor solvent for ionic salts.[12] |
| Toluene | Nonpolar Aprotic | Insoluble | Nonpolar nature is not conducive to dissolving ionic compounds. |
| Hexane | Nonpolar Aprotic | Insoluble | A nonpolar solvent with very weak intermolecular forces. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely used technique.[4]
Materials and Equipment
-
Diethyl 2-oxosuccinate, sodium salt (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Magnetic stirrer and stir bars or orbital shaker
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometry, gravimetric analysis).
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of diethyl 2-oxosuccinate, sodium salt into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., a 25 °C water bath) and agitate them for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of diethyl 2-oxosuccinate. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = C × DF Where:
-
C = Concentration of the diluted sample determined from the analytical method.
-
DF = Dilution factor.
-
-
Conclusion and Future Perspectives
While a comprehensive, publicly available database of the solubility of diethyl 2-oxosuccinate, sodium salt in various organic solvents is currently lacking, this guide provides a robust framework for researchers to navigate this challenge. By understanding the fundamental principles that govern solubility and by implementing a rigorous experimental protocol, scientists can generate the precise data needed for their specific applications. The qualitative assessment provided herein serves as a valuable starting point for solvent selection.
Future work in this area could involve the systematic determination of the solubility of this compound in a wide range of organic solvents at different temperatures. Such data would be a valuable contribution to the chemical and pharmaceutical sciences. Additionally, computational approaches, such as molecular dynamics simulations and quantitative structure-property relationship (QSPR) models, could be employed to predict the solubility of this and related compounds, further accelerating research and development efforts.[4]
References
-
G. A. van der Zanden, J. H. ter Horst, and P. C. M. M. Magusin, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach," Journal of Chemical Theory and Computation, vol. 18, no. 8, pp. 5041-5051, 2022. [Link]
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Vedantu, "Explain any four factors which affect the solubility of ionic compounds," [Online]. Available: [Link].
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Open Oregon Educational Resources, "3.2 Solubility – Introductory Organic Chemistry," [Online]. Available: [Link].
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Chemistry LibreTexts, "17.5: Factors that Affect Solubility," [Online]. Available: [Link].
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PubChem, "Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate," [Online]. Available: [Link].
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ResearchGate, "What is the best methods for measuring the solubility of ionic solids in organic solvents?," [Online]. Available: [Link].
- Google Patents, "US4902819A - Preparation of sodium diethyl oxalacet
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Gaylord Chemical Company, "DMSO Solubility Data," [Online]. Available: [Link].
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ResearchGate, "Is there any THF-soluble Na-containing salt?," [Online]. Available: [Link].
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Diethyl 2-oxosuccinate
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characterization of Diethyl 2-oxosuccinate (CAS No. 108-56-5), a key intermediate in various synthetic pathways. As this β-keto ester predominantly exists in its more stable enol form, its spectroscopic analysis presents a unique instructional case. This document details the theoretical underpinnings and practical methodologies for analyzing Diethyl 2-oxosuccinate using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. Authored from the perspective of a seasoned application scientist, this guide emphasizes the causality behind experimental choices, self-validating protocols, and the synergistic interpretation of data to provide a holistic and unambiguous structural elucidation.
The Foundational Principle: Keto-Enol Tautomerism
Before delving into instrumental analysis, it is critical to understand the molecular state of Diethyl 2-oxosuccinate. Like many β-dicarbonyl compounds, it exists as a dynamic equilibrium between its keto and enol tautomers. However, extensive studies on related 2-oxosuccinates have demonstrated that this equilibrium is overwhelmingly shifted towards the enol form in solution and in the solid state.[1][2]
Expert Insight: The pronounced stability of the enol tautomer is attributed to two key factors:
-
Conjugation: The formation of a C=C double bond creates a conjugated π-system with the ester carbonyl group (C=C-C=O), which delocalizes electron density and lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable, six-membered ring via hydrogen bonding with the adjacent keto-ester carbonyl oxygen. This interaction provides significant thermodynamic stabilization.
Therefore, all subsequent spectroscopic interpretations will be based on the predominant diethyl 2-hydroxybutenedioate structure. The keto form, Diethyl 2-oxosuccinate, is typically present in concentrations too low to be detected by standard spectroscopic methods.
Diagram 1: Keto-Enol Tautomerism of Diethyl 2-oxosuccinate
Caption: The equilibrium between the keto and the more stable, conjugated enol tautomer.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy is an excellent first-pass technique to confirm the presence of the conjugated π-system in the enol tautomer.
Principle of Analysis
The enol form of Diethyl 2-oxosuccinate possesses a conjugated system (O=C-C=C) which gives rise to a π→π* electronic transition. This transition occurs at a longer wavelength (lower energy) than the isolated n→π* transitions of the carbonyl groups in the keto form, making it readily identifiable.
Authoritative Grounding
Experimental Protocol
-
Solvent Selection: Choose a UV-grade solvent with a low UV cutoff, such as Ethanol (λ_cutoff ≈ 210 nm) or Hexane (λ_cutoff ≈ 210 nm). Ethanol is often preferred due to its ability to dissolve the polar analyte effectively.
-
Sample Preparation: Prepare a dilute solution of Diethyl 2-oxosuccinate in the chosen solvent. A concentration in the range of 0.01 to 0.001 mg/mL is typically sufficient.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the sample spectrum from approximately 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Data Interpretation & Summary
| Parameter | Expected Value | Interpretation |
| λmax | ~280 nm | Corresponds to the π→π* transition of the conjugated enol system. |
The observation of a strong absorption band in this region is a primary piece of evidence confirming the predominance of the enol tautomer.
Infrared (IR) Spectroscopy: A Fingerprint of Functionality
IR spectroscopy provides unambiguous evidence for the functional groups present in the molecule, offering a clear distinction between the keto and enol forms.
Principle of Analysis
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence of a broad O-H stretch, a C=C stretch, and multiple, distinct C=O stretches are hallmark indicators of the enol form of Diethyl 2-oxosuccinate.
Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, is ideal for this analysis. ATR requires minimal sample preparation and provides high-quality data for liquids.
-
Sample Preparation:
-
ATR: Place one drop of neat Diethyl 2-oxosuccinate directly onto the ATR crystal.
-
Thin Film (Salt Plates): Place one drop of the neat liquid between two polished sodium chloride (NaCl) plates.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal or salt plates. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Interpretation & Summary
The spectrum will be dominated by signals from the enol tautomer. Data from analogous compounds suggest the following key absorptions.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Significance & Expert Commentary |
| 3300 - 2500 | Broad, Strong | O-H stretch (enol) | This is the most definitive peak for the enol form. Its broadness is a direct result of the strong intramolecular hydrogen bonding. |
| ~2980 | Medium | C-H stretch (sp³) | Corresponds to the methyl and methylene groups of the ethyl esters. |
| ~1740 | Strong, Sharp | C=O stretch (ester) | This is the non-conjugated ester carbonyl group. Its frequency is typical for a saturated ester.[3] |
| ~1670 | Strong, Sharp | C=O stretch (keto-ester, conjugated) | This carbonyl is part of the conjugated system, which lowers its vibrational frequency compared to the non-conjugated ester. |
| ~1610 | Medium | C=C stretch (enol) | Confirms the presence of the carbon-carbon double bond in the enol tautomer. |
| ~1250 | Strong | C-O stretch | Characteristic of the ester C-O single bonds. |
The absence of a strong, isolated ketone peak around 1715 cm⁻¹ and the presence of the very broad O-H and C=C peaks are self-validating evidence for the enol structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and hydrogen framework of the molecule.
Principle of Analysis
¹H NMR reveals the chemical environment, connectivity, and number of different types of protons. ¹³C NMR provides information on all unique carbon atoms in the molecule. For Diethyl 2-oxosuccinate, the spectra will reflect the structure of the enol tautomer.
Diagram 2: Structure of Enol Form with Atom Numbering for NMR
Caption: Atom numbering for unambiguous NMR peak assignments.
Experimental Protocol
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules.[5] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and is particularly good at revealing exchangeable protons like the enolic -OH.
-
Sample Preparation: Dissolve approximately 10-20 mg of Diethyl 2-oxosuccinate in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An inverse-gated decoupling pulse program can be used for more accurate integration if quantitative analysis is needed.[6]
-
2D NMR (Optional but Recommended): Techniques like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively confirm assignments.
-
¹H NMR Data Interpretation
The spectrum will show one set of signals corresponding to the enol form.
| Peak Assignment (Atom #) | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Expert Commentary |
| OH | ~13.0 | Singlet (broad) | 1H | - | This highly deshielded proton is characteristic of an intramolecularly hydrogen-bonded enol. Its signal may be broad and is exchangeable with D₂O. |
| 3 | ~5.8 | Singlet | 1H | - | This is the vinyl proton on the C=C double bond. It appears as a singlet as there are no adjacent protons to couple with. |
| 5, 8 | ~4.2 | Quartet | 4H | ~7.1 | These are the methylene protons of the two ethyl groups. They are split into a quartet by the adjacent methyl protons. |
| 6, 9 | ~1.3 | Triplet | 6H | ~7.1 | These are the methyl protons of the two ethyl groups, split into a triplet by the adjacent methylene protons. The pattern of a quartet and a triplet is classic for an ethyl group. |
¹³C NMR Data Interpretation
The proton-decoupled spectrum will show 6 distinct signals, as C5/C8 and C6/C9 are chemically equivalent due to molecular symmetry.
| Peak Assignment (Atom #) | Expected δ (ppm) | Interpretation |
| 4 | ~170 | Carbonyl (Ester) |
| 1 | ~165 | Carbonyl (Keto-Ester, conjugated) |
| 2 | ~150 | C=C (C-OH) |
| 3 | ~95 | C=C (C-H) |
| 5, 8 | ~62 | Methylene (-OCH₂-) |
| 6, 9 | ~14 | Methyl (-CH₃) |
Note: The exact chemical shifts are predictive and can vary slightly based on solvent and concentration. The values are estimated based on standard chemical shift tables and data from similar structures.[1][7]
Integrated Spectroscopic Workflow
A robust characterization relies on the convergence of evidence from multiple techniques. The workflow below illustrates the logical process for analyzing Diethyl 2-oxosuccinate.
Diagram 3: Analytical Workflow for Diethyl 2-oxosuccinate
Caption: A synergistic workflow for the structural confirmation of Diethyl 2-oxosuccinate.
Conclusion
The spectroscopic analysis of Diethyl 2-oxosuccinate is a powerful case study in the importance of understanding tautomeric equilibria. The data from UV-Vis, IR, and NMR spectroscopy collectively and conclusively demonstrate that the molecule exists almost exclusively as its conjugated, intramolecularly hydrogen-bonded enol tautomer, Diethyl 2-hydroxybutenedioate. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a confident and complete characterization of the compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66951, Diethyl oxalacetate. Retrieved from [Link].
-
Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available at: [Link].
-
SpectraBase (2025). Diethyl oxalacetate. John Wiley & Sons, Inc. Retrieved from [Link].
-
SpectraBase (2025). Diethyl oxalacetate sodium salt. John Wiley & Sons, Inc. Retrieved from [Link].
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].
-
University of Regensburg. NMR: Novice Level, Spectrum 19. Retrieved from [Link].
-
Otto Chemie Pvt Ltd. (2024). Diethyl oxalacetate sodium salt, 95%. Retrieved from [Link].
-
European Journal of Organic Chemistry, Supporting Information. NMR Spectra of New Compounds. Retrieved from [Link].
-
ResearchGate (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link].
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link].
-
iChemical. Diethyl 2-oxosuccinate, CAS No. 108-56-5. Retrieved from [Link].
-
LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link].
-
Millersville University. Table of Characteristic IR Absorptions. Retrieved from [Link].
-
Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].
Sources
role of sodium diethyl oxaloacetate in metabolic pathways
An In-depth Technical Guide to the Role of Sodium Diethyl Oxaloacetate in Metabolic Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium diethyl oxaloacetate is a stabilized, cell-permeable precursor to oxaloacetate, a critical intermediate in central carbon metabolism. This guide provides a comprehensive technical overview of its role in key metabolic pathways, including the Krebs cycle and gluconeogenesis. We will delve into the mechanistic underpinnings of its cellular uptake and conversion, its impact on cellular bioenergetics, and its emerging potential as a therapeutic modulator. This document will further provide detailed experimental protocols for researchers to investigate the metabolic effects of sodium diethyl oxaloacetate in a laboratory setting, complete with data interpretation guidelines and visualizations of the underlying biochemical pathways.
Introduction: The Significance of Oxaloacetate in Cellular Metabolism
Oxaloacetate (OAA) is a four-carbon dicarboxylic acid that holds a pivotal position at the crossroads of several major metabolic pathways.[1] It is the final intermediate in the Krebs cycle, condensing with acetyl-CoA to initiate the cycle, and a key substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[1][2][3] Due to its central role, the intracellular concentration of oxaloacetate is tightly regulated and is a critical determinant of cellular energy status and biosynthetic capacity.
However, the direct administration of oxaloacetate in experimental and therapeutic contexts is hampered by its inherent instability, as it readily decarboxylates to pyruvate.[4] Sodium diethyl oxaloacetate, the diethyl ester of oxaloacetate, offers a stable, cell-permeable alternative that can effectively deliver oxaloacetate into the cell, where it is subsequently hydrolyzed to its active form.[5] This guide will explore the multifaceted role of sodium diethyl oxaloacetate as a tool to modulate and study cellular metabolism.
Cellular Uptake and Conversion to Oxaloacetate
The utility of sodium diethyl oxaloacetate as a metabolic modulator hinges on its ability to cross the cell membrane and be efficiently converted to oxaloacetate. As a neutral diester, diethyl oxaloacetate is more lipophilic than its dicarboxylic acid counterpart, facilitating its passive diffusion across the plasma membrane.[6]
Once inside the cell, the ethyl ester groups are cleaved by intracellular esterases, a broad class of hydrolases present in the cytoplasm of most mammalian cells.[7][8][9] This enzymatic hydrolysis releases two molecules of ethanol and one molecule of oxaloacetate.
Caption: Cellular uptake and conversion of sodium diethyl oxaloacetate.
The Role of Oxaloacetate in Core Metabolic Pathways
The oxaloacetate delivered by sodium diethyl oxaloacetate integrates into several key metabolic pathways, most notably the Krebs cycle and gluconeogenesis.
The Krebs Cycle (Tricarboxylic Acid Cycle)
The Krebs cycle, also known as the citric acid cycle or the tricarboxylic acid (TCA) cycle, is the central hub of cellular respiration, occurring within the mitochondrial matrix.[10] It is a series of eight enzyme-catalyzed reactions that oxidize acetyl-CoA to carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂) that fuel the electron transport chain.[10]
Oxaloacetate is a critical component of the first and last steps of the cycle. It condenses with acetyl-CoA to form citrate, a six-carbon molecule, in a reaction catalyzed by citrate synthase.[10] The cycle then proceeds through a series of reactions that ultimately regenerate oxaloacetate, allowing the cycle to continue.[10][11]
By providing a supplemental source of oxaloacetate, sodium diethyl oxaloacetate can enhance the anaplerotic flux of the Krebs cycle, replenishing intermediates that may be diverted for biosynthetic purposes. This can lead to increased mitochondrial respiration and ATP production.[12][13]
Caption: The Krebs Cycle showing the entry of oxaloacetate.
Gluconeogenesis
Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate carbon substrates such as pyruvate, lactate, glycerol, and certain amino acids.[2] It is essential for maintaining blood glucose levels during periods of fasting or intense exercise.[3] The primary sites of gluconeogenesis are the liver and, to a lesser extent, the kidneys.[5]
Oxaloacetate is a key intermediate in the initial steps of gluconeogenesis.[2] In the mitochondria, pyruvate is carboxylated to form oxaloacetate by the enzyme pyruvate carboxylase.[5] Oxaloacetate is then converted to phosphoenolpyruvate (PEP) by phosphoenolpyruvate carboxykinase (PEPCK).[5] PEP then enters the reverse glycolytic pathway to be converted to glucose.
Supplementation with sodium diethyl oxaloacetate can provide a direct precursor for gluconeogenesis, bypassing the need for pyruvate carboxylation. This can be particularly relevant in research models of metabolic diseases where gluconeogenic flux is a key parameter of interest.[3]
Caption: Role of oxaloacetate in gluconeogenesis.
Experimental Protocols
The following protocols provide a framework for investigating the metabolic effects of sodium diethyl oxaloacetate in cultured cells.
Assessment of Cellular Respiration using High-Resolution Respirometry
This protocol details the measurement of oxygen consumption rates (OCR) in cultured cells treated with sodium diethyl oxaloacetate, providing insights into its effects on mitochondrial function.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Sodium diethyl oxaloacetate (solution prepared fresh)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)
-
Cultured cells of interest
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)
Procedure:
-
Cell Seeding: Seed cells in an appropriate cell culture plate (e.g., 24-well or 96-well Seahorse plate) at a density that will result in a confluent monolayer on the day of the assay.
-
Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentration of sodium diethyl oxaloacetate or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours).
-
Assay Preparation: Prior to the assay, replace the treatment medium with the appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator for 1 hour.
-
Respirometry Measurement: Place the cell culture plate into the high-resolution respirometer and follow the manufacturer's instructions to measure basal oxygen consumption rate (OCR).
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:
-
Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupler): To determine maximal respiration.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To measure non-mitochondrial respiration.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Interpretation:
| Parameter | Expected Effect of Sodium Diethyl Oxaloacetate | Rationale |
| Basal Respiration | Increase | Increased availability of the Krebs cycle intermediate oxaloacetate can enhance overall mitochondrial activity. |
| ATP-Linked Respiration | Increase | Enhanced Krebs cycle flux leads to greater production of NADH and FADH₂, driving ATP synthesis. |
| Maximal Respiration | Increase | Increased substrate availability can support a higher rate of electron transport chain activity under uncoupled conditions. |
| Spare Respiratory Capacity | Increase | Indicates an enhanced ability of the cells to respond to increased energy demand. |
Metabolic Flux Analysis using ¹³C-Labeled Substrates
This protocol outlines a method to trace the metabolic fate of carbon from a labeled substrate in the presence of sodium diethyl oxaloacetate, providing a detailed view of its impact on metabolic pathways.
Materials:
-
Cell culture medium
-
Sodium diethyl oxaloacetate
-
¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [U-¹³C]-glutamine)
-
Cultured cells of interest
-
Methanol, water, and chloroform (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells to near-confluency. On the day of the experiment, switch to a medium containing the ¹³C-labeled substrate and the desired concentration of sodium diethyl oxaloacetate or vehicle control.
-
Metabolite Extraction: After the desired incubation time (e.g., allowing the system to reach isotopic steady state), rapidly aspirate the medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Phase Separation: Add water and chloroform to the extract to separate the polar and non-polar metabolites.
-
Sample Analysis: Analyze the polar metabolite fraction by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites (e.g., Krebs cycle intermediates, amino acids, glycolytic intermediates).
-
Data Analysis: Calculate the fractional labeling of each metabolite to determine the relative contribution of the ¹³C-labeled substrate to different metabolic pathways. Compare the labeling patterns between the control and sodium diethyl oxaloacetate-treated cells.[14]
Data Interpretation:
An increase in the fractional labeling of Krebs cycle intermediates derived from [U-¹³C]-glucose in the presence of sodium diethyl oxaloacetate would suggest an enhanced flux through the Krebs cycle. Conversely, a decrease in the labeling of gluconeogenic end-products from a labeled precursor could indicate a shift away from gluconeogenesis.
Therapeutic and Research Applications
The ability of sodium diethyl oxaloacetate to modulate central carbon metabolism has led to its investigation in various research and therapeutic contexts.
-
Neuroprotection: Oxaloacetate has been shown to have neuroprotective effects, potentially by reducing glutamate excitotoxicity.[15]
-
Cancer Metabolism: Given the altered metabolism of many cancer cells (the Warburg effect), modulating the Krebs cycle with oxaloacetate is being explored as a potential anti-cancer strategy.[12]
-
Metabolic Diseases: Its role in gluconeogenesis and the Krebs cycle makes it a compound of interest for studying and potentially treating metabolic disorders such as type 2 diabetes.[14]
Conclusion
Sodium diethyl oxaloacetate serves as a valuable research tool and a potential therapeutic agent due to its ability to deliver the key metabolic intermediate, oxaloacetate, into cells. Its influence on the Krebs cycle and gluconeogenesis allows for the modulation of cellular bioenergetics and biosynthetic pathways. The experimental protocols outlined in this guide provide a starting point for researchers to explore the multifaceted roles of this compound in various biological systems. Further research into its long-term effects and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
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Patsnap Eureka. (2025, September 10). Oxaloacetate as a Metabolic Modulator: Study Insights. [Link]
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Sivitz, W. I., & Yu, L. (2018). Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II-driven respiration. Journal of Biological Chemistry, 293(51), 19736–19746. [Link]
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Yoshikawa, K. (1968). Studies on the anti-diabetic effect of sodium oxaloacetate. The Tohoku Journal of Experimental Medicine, 96(2), 127–141. [Link]
-
International Immunopharmacology. (2025, August 28). Oxaloacetate promotes the transition from glycolysis to gluconeogenesis through the Akt-FoxO1 and JNK/c-Jun-FoxO1 axes and inhibits the survival of liver cancer cells. PubMed. [Link]
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Liu, Y., et al. (2018). Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis. Cancer Medicine, 7(4), 1416-1429. [Link]
-
Liu, Y., et al. (2018). Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis. PMC. [Link]
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Wilkins, H. M., et al. (2016). Oxaloacetate enhances neuronal cell bioenergetic fluxes and infrastructure. Journal of Neurochemistry, 137(1), 89-101. [Link]
-
Metabolic Engineering Communications. (2019). Profiling the metabolism of human cells by deep 13C labeling. PMC. [Link]
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ResearchGate. (2024, May 29). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. [Link]
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Wilkins, H. M., et al. (2016). Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure. PMC. [Link]
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Vande Voorde, J., et al. (2019). Improving the metabolic fidelity of cancer models with a physiological cell culture medium. Science Advances, 5(1), eaau7314. [Link]
-
ResearchGate. (2016, May 23). Oxaloacetate: Fluorimetric Method. [Link]
-
Creative BioMart. (n.d.). Oxaloacetate Assay Kit. [Link]
- Google Patents. (n.d.).
-
PubMed. (1985, September 16). Reactivation kinetics of diethylphosphoryl acetylcholine esterase. [Link]
-
ResearchGate. (2025, August 6). tmet-06. metabolic fate of oxaloacetate in glioblastoma. [Link]
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ResearchGate. (2026, January 11). Oxaloacetate Mediates Mitochondrial Metabolism and Function. [Link]
-
Biology LibreTexts. (2021, August 1). 1.13: Determining the Efficiency of the Enzyme Acetylcholine Esterase Using Steady-State Kinetic Experiment. [Link]
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Song, W. J., & Wei, D. Q. (2018). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 27(5), 868–881. [Link]
-
Chekmenev, E. Y., et al. (2013). Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate. PMC. [Link]
-
Wikipedia. (n.d.). Oxaloacetic acid. [Link]
-
Gorbacheva, I. V., et al. (2023). Oxaloacetate: Transmitter Function, Contribution to the Neurophysiological Processes of the Body, Prospects for Therapeutic Application. Jordan Journal of Biological Sciences, 16(3), 337-345. [Link]
-
PubChem. (n.d.). Diethyl oxalacetate. [Link]
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Aldridge, W. N. (1953). Serum esterases. 2. An enzyme hydrolysing diethyl p-nitrophenyl phosphate (E 600) and its identity with the A-esterase of mammalian sera. The Biochemical Journal, 53(1), 117–124. [Link]
-
Patsnap Eureka. (2025, September 10). How Oxaloacetate Influences Glucose Metabolism: Metrics. [Link]
-
YouTube. (2015, June 6). Replenishing Oxaloacetate in Citric Acid Cycle. [Link]
-
Chemistry LibreTexts. (2024, September 22). 29.7: The Citric Acid Cycle. [Link]
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Park, J., et al. (2021). Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS. International Journal of Molecular Sciences, 22(23), 13045. [Link]
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Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392–403. [Link]
-
Biocrates Life Sciences AG. (2024, December 11). Oxaloacetic acid (oaa) - metabolite. [Link]
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Diethyl 2-Oxosuccinate: From 19th-Century Isomerism to Modern Pharmacophore
Topic: Literature Review on the Discovery and Technical Utility of Diethyl 2-oxosuccinate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Diethyl 2-oxosuccinate (also known as Diethyl oxalacetate; CAS: 105-56-6) is a dicarbonyl ester that has served as a cornerstone in organic chemistry for over 140 years. While often overshadowed by its cousin ethyl acetoacetate, diethyl 2-oxosuccinate possesses a unique reactivity profile due to the proximity of its ester and ketone functionalities, making it a critical "C4 building block" for heterocyclic drug discovery.
This guide synthesizes the historical discovery of the molecule with modern handling protocols, focusing on its keto-enol tautomerism—a feature that dictates its stability, reactivity, and spectroscopic characterization.
| Property | Data |
| IUPAC Name | Diethyl 2-oxobutanedioate |
| Molecular Formula | C₈H₁₂O₅ |
| Molecular Weight | 188.18 g/mol |
| Key Reactivity | Claisen condensation product; 1,3-dielectrophile |
| Physical State | Oily liquid (often equilibrating to solid enol forms upon standing) |
Historical Grounding: The Wislicenus Legacy
The "discovery" of diethyl 2-oxosuccinate is not a singular event but a pivotal chapter in the structural theory of organic chemistry.
In the late 19th century, Johannes Wislicenus (University of Würzburg/Leipzig) utilized this molecule to champion the theories of stereochemistry proposed by van 't Hoff. While Ludwig Claisen formally defined the condensation mechanism that bears his name, it was Wislicenus who extensively characterized oxalacetic esters in 1877 and 1886 .
The Scientific Debate:
Wislicenus was fascinated by the substance's ability to exist in multiple forms. At the time, the concept of tautomerism (dynamic equilibrium between structural isomers) was nascent. Diethyl 2-oxosuccinate became a primary model for studying desmotropy (the phenomenon where tautomers can be isolated as separate substances). Wislicenus demonstrated that the "acidity" of the molecule and its reaction with ferric chloride (producing a deep red color) were linked to the enolic form, laying the groundwork for our modern understanding of
Mechanistic Core: The Claisen Condensation
The synthesis of diethyl 2-oxosuccinate represents the archetypal Crossed Claisen Condensation . It involves the reaction of diethyl oxalate (a non-enolizable ester) with ethyl acetate (an enolizable ester) in the presence of a strong base.
Synthesis Logic
-
Reagent Choice: Diethyl oxalate is used as the electrophile because it cannot self-condense (lacks
-protons).[1] This forces the enolate of ethyl acetate to attack the oxalate, ensuring high regioselectivity. -
Base Selection: Sodium ethoxide (NaOEt) is the standard base. It matches the ester leaving group (ethoxide), preventing transesterification byproducts.
Reaction Mechanism (DOT Visualization)
The following diagram details the electron flow from the initial deprotonation to the final acidification.
Figure 1: Step-wise mechanism of the Crossed Claisen Condensation yielding Diethyl 2-oxosuccinate.
Structural Characterization: The Tautomerism Challenge
For the modern scientist, the primary challenge in working with diethyl 2-oxosuccinate is its Keto-Enol Tautomerism . Unlike simple ketones, the equilibrium here is heavily shifted by solvent polarity and temperature.
Spectroscopic Signatures
The molecule exists as a mixture of the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).
| Feature | Diketo Form (Solvent: polar/d6-DMSO) | Enol Form (Solvent: non-polar/CDCl3) |
| Structure | EtOOC-CH₂-CO-COOEt | EtOOC-CH=C(OH)-COOEt |
| ¹H NMR (CH₂/CH) | Singlet ~3.8–4.2 ppm (Methylene) | Singlet ~5.9–6.2 ppm (Vinyl Methine) |
| ¹H NMR (OH) | N/A | Broad Singlet ~11.0–12.5 ppm (H-bonded) |
| IR (Carbonyl) | ~1740–1750 cm⁻¹ (Ester/Ketone overlap) | ~1650–1680 cm⁻¹ (Conjugated Ester) |
| Color Reaction | Negative FeCl₃ test | Positive FeCl₃ test (Deep Red) |
Experimental Insight: In non-polar solvents like CDCl₃ or CCl₄, the enol form predominates (often >70%) due to the stabilization of the six-membered chelate ring formed by the enol hydroxyl and the ester carbonyl. In polar solvents like water or DMSO, the diketo form is favored.
Modern Synthetic Protocol (Self-Validating)
Based on Organic Syntheses, Coll. Vol. 2, p. 279 and modern adaptations.
The Protocol
-
Preparation of Alkoxide: In a dry 3-neck flask under N₂, dissolve 23g of sodium metal in 300mL absolute ethanol. Validation: Ensure complete dissolution of Na; solution must be clear.
-
Evaporation: Remove excess ethanol under vacuum to obtain dry sodium ethoxide powder. Critical: Any residual water will hydrolyze the oxalate ester.
-
Condensation: Suspend the NaOEt in dry diethyl ether. Add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq) dropwise.
-
Reflux: Heat gently for 12 hours. The mixture will turn yellow/brown as the sodium salt of the product precipitates.
-
Hydrolysis: Cool to 0°C. Add dilute H₂SO₄ until acidic (pH ~2).
-
Extraction: Extract with ether, dry over MgSO₄, and distill under reduced pressure.
Safety & Stability Note
Diethyl 2-oxosuccinate is heat sensitive . Distillation must be performed under high vacuum (<10 mmHg). If heated too high (>150°C) at atmospheric pressure, it decarbonylates to form diethyl malonate.
Applications in Drug Development
Diethyl 2-oxosuccinate is a "privileged scaffold" precursor. Its 1,3-dielectrophilic nature allows it to react with binucleophiles to form heterocycles found in oncology and anti-infective drugs.
Heterocycle Synthesis Map
The following diagram illustrates the divergent synthesis pathways utilized in medicinal chemistry.
Figure 2: Divergent synthetic pathways for Diethyl 2-oxosuccinate in heterocyclic chemistry.
Specific Pharmaceutical Relevance
-
Pyrazoles: Reaction with hydrazines yields pyrazole-3-carboxylates. These scaffolds are structural analogs to Celecoxib and other COX-2 inhibitors.
-
Orotic Acid Synthesis: Condensation with urea yields derivatives of Orotic Acid (Vitamin B13), a key intermediate in pyrimidine nucleotide biosynthesis studies.
References
-
Wislicenus, J. (1877). Ueber die isomeren Krotonsäuren. Justus Liebigs Annalen der Chemie, 188, 218-224. (Foundational work on isomerism using acetoacetic/oxalacetic esters).
-
Cox, R. F. B., & McElvain, S. M. (1943). Ethyl Ethoxalylpropionate.[2] Organic Syntheses, Collective Vol. 2, 272. (Detailed protocol for Claisen condensation of oxalate esters). [Link]
-
PubChem. (2025).[3] Diethyl oxalacetate (Compound Summary). National Library of Medicine. (Physical and spectral data).[1][4][5][6][7][8][9] [Link]
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Technical Guide: Biological Activity & Therapeutic Potential of Diethyl 2-Oxosuccinate Derivatives
Executive Summary
Diethyl 2-oxosuccinate (also known as diethyl oxalacetate) is a highly versatile C4 synthon in medicinal chemistry. Its unique structure—possessing both keto and ester functionalities flanked by methylene groups—allows it to serve as a "privileged scaffold" for constructing diverse heterocyclic systems. This guide analyzes the biological activity of its derivatives, specifically focusing on imidazo[2,1-c][1,2,4]triazines and polynitrogenated hydrazones , which have emerged as potent anticancer and antimicrobial agents.
Unlike standard apoptotic inducers, key derivatives of this class exhibit a distinct mechanism of action involving selective necrosis in tumor cells, offering a novel therapeutic pathway for apoptosis-resistant cancers.
Synthetic Utility & Structural Logic
The biological value of diethyl 2-oxosuccinate lies in its ability to undergo cyclocondensation reactions with binucleophiles. The most pharmacologically significant pathway involves its reaction with 1-aryl-2-hydrazinoimidazolines .
The Synthetic Pathway
The synthesis proceeds through a two-stage logic:
-
Hydrazone Formation: Condensation of diethyl 2-oxosuccinate with a hydrazine derivative yields a stable succinate hydrazone intermediate.
-
Intramolecular Cyclization: Under thermal conditions (refluxing DMF), the hydrazone undergoes ring closure to form the fused imidazo-triazine system.
Visualization: Synthetic Pathway (Graphviz)
Caption: Synthetic route transforming diethyl 2-oxosuccinate into bioactive imidazo-triazine scaffolds via a stable hydrazone intermediate.
Pharmacological Profile: Anticancer Activity[1][2][3][4][5][6]
The most significant biological activity observed in this class is cytotoxicity against human tumor cell lines , particularly breast (T47D), cervical (HeLa), and colon (LS180) cancers.
Lead Compound: The 3-Chlorophenyl Derivative
Among the synthesized libraries, Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (referred to hereafter as Compound 14 ) has been identified as a lead structure.[1]
Key Performance Metrics:
-
Selectivity: High cytotoxicity against cancer cells with significantly lower toxicity towards normal Human Skin Fibroblasts (HSF).[1]
-
Potency: IC50 values in the micromolar range, comparable to or exceeding standard reference agents in specific resistant lines.
Mechanism of Action: Necrosis vs. Apoptosis
Unlike many chemotherapeutics that trigger apoptosis (programmed cell death), Compound 14 induces cell death primarily through necrosis .[1] This is critical for treating cancers that have developed resistance to apoptotic pathways (e.g., via Bcl-2 overexpression).
Mechanistic Differentiators:
-
Apoptosis: Characterized by DNA fragmentation, membrane blebbing, and caspase activation.
-
Necrosis (Compound 14 induced): Characterized by loss of plasma membrane integrity, cellular swelling, and rapid release of intracellular contents, provoking an immunogenic response.
Visualization: Mechanism of Action (Graphviz)
Caption: Compound 14 bypasses apoptotic resistance mechanisms, directly compromising membrane integrity to induce necrosis.
Structure-Activity Relationship (SAR)[8][9]
The biological efficacy of diethyl 2-oxosuccinate derivatives is tightly controlled by the substituents on the aryl ring derived from the hydrazine component.
Table 1: SAR Analysis of Imidazo-Triazine Derivatives
| Compound ID | Aryl Substituent (R) | Cytotoxicity (Cancer) | Toxicity (Normal HSF) | Activity Profile |
| Compound 14 | 3-Chlorophenyl | High | Low | Lead Candidate |
| Compound 12 | Phenyl (Unsubstituted) | Moderate | Moderate | Non-selective |
| Compound 15 | 4-Methylphenyl | Low | Low | Inactive |
| Compound 16 | 4-Methoxyphenyl | Low | Low | Inactive |
Key Insight: The meta-chloro substitution (3-Cl) appears critical for lipophilicity and binding affinity, significantly enhancing the therapeutic index compared to para-substituted analogs.
Experimental Protocols
Protocol A: Synthesis of Diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate (Intermediate)
Objective: To isolate the stable hydrazone intermediate from diethyl 2-oxosuccinate.
-
Reagents:
-
Diethyl 2-oxosuccinate (10 mmol)
-
1-Aryl-2-hydrazinoimidazoline hydroiodide (10 mmol)
-
Ethanol (absolute, 50 mL)
-
Triethylamine (TEA) (10 mmol)
-
-
Procedure:
-
Dissolve the imidazoline hydroiodide in ethanol.
-
Add TEA to liberate the free base.
-
Add diethyl 2-oxosuccinate dropwise while stirring at room temperature.
-
Reflux the mixture for 3–5 hours (monitor via TLC, solvent system CHCl3:MeOH 9:1).
-
Cool to room temperature.[2] The precipitate (hydrazone) will crystallize.
-
Filter, wash with cold ethanol, and recrystallize from ethanol.
-
-
Validation:
-
IR: Look for C=N stretch (~1600 cm⁻¹) and Ester C=O (~1730 cm⁻¹).
-
Yield: Expect 70–85%.
-
Protocol B: Cyclization to Ethyl [4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (Final Product)
Objective: Intramolecular cyclization to form the bioactive core.
-
Reagents:
-
Hydrazone Intermediate (from Protocol A) (5 mmol)
-
DMF (Dimethylformamide) (15 mL)
-
-
Procedure:
-
Dissolve the hydrazone in DMF.
-
Reflux the solution for 6–8 hours.
-
Critical Step: Monitor the disappearance of the hydrazone spot on TLC.
-
Pour the reaction mixture onto crushed ice (100 g).
-
Stir vigorously until a solid precipitate forms.
-
Filter and wash with water to remove residual DMF.
-
Recrystallize from DMF/Water or Ethanol.
-
-
Validation:
-
1H NMR: Confirm the loss of one ethyl group (formation of the lactam ring releases ethanol). The spectrum should show a singlet for the methylene group at position 2 of the acetate side chain.
-
Melting Point: Typically >200°C for these fused systems.
-
Future Outlook & Drug Design
The diethyl 2-oxosuccinate scaffold offers a robust platform for fragment-based drug discovery. Future development should focus on:
-
Bioisosteric Replacement: Replacing the ester group with amides or oxadiazoles to improve metabolic stability.
-
Linker Optimization: Modifying the methylene linker between the triazine core and the acetate group to probe the depth of the binding pocket.
-
Combination Therapy: Given the necrotic mechanism, these agents could be synergistic with immunotherapies (e.g., checkpoint inhibitors) by releasing tumor antigens via cell lysis.
References
-
Sztanke, K., et al. (2013). Synthesis, structure elucidation and in vitro anticancer activities of novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate and ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetate. Bioorganic & Medicinal Chemistry.
-
Sztanke, K., et al. (2006). Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines. European Journal of Medicinal Chemistry.
-
Bozorov, K., et al. (2014). Antimicrobial activity of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives. (Referenced via BenchChem summary).
-
Zhong, Y., et al. (2023). Design, Synthesis and in vitro Anti-Cancer Activity of Novel Ethyl 4-Oxo-2-iminothiazolidin-5-ylidene Acetates. ResearchGate.
Sources
- 1. Synthesis, structure elucidation and in vitro anticancer activities of novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate and ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Diethyl 2-Oxosuccinate, Sodium Salt
Introduction: The Significance of Diethyl 2-Oxosuccinate, Sodium Salt
Diethyl 2-oxosuccinate, also known as diethyl oxalacetate, is a pivotal intermediate in organic synthesis.[1][2] Its sodium salt is a stable, solid form that serves as a versatile C4 building block in the pharmaceutical and fine chemical industries.[3] The molecule's structure, featuring a β-keto ester moiety, makes it a reactive precursor for constructing a wide range of complex molecules, including pyrazolone derivatives, heterocyclic compounds, and agrochemicals.[3][4] This guide provides a detailed, field-proven protocol for the synthesis of diethyl 2-oxosuccinate, sodium salt, grounded in the principles of the Claisen condensation reaction. We will explore the causality behind the procedural steps, ensuring a reproducible and efficient synthesis for researchers and drug development professionals.
Synthesis Overview: The Claisen Condensation Pathway
The synthesis is achieved through a mixed Claisen condensation reaction.[5][6] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base.[5] In this specific application, ethyl acetate provides the enolizable α-protons, and diethyl oxalate serves as the acylating ester. Sodium ethoxide is employed as the strong base to facilitate the reaction, yielding the sodium enolate of the target β-keto ester.
The overall reaction is as follows:
Diethyl Oxalate + Ethyl Acetate --(Sodium Ethoxide)--> Diethyl 2-oxosuccinate, sodium salt + Ethanol
A critical aspect of this protocol, derived from process optimization, is the "reverse addition" of the base to the ester mixture.[3] This technique prevents the reaction mixture from solidifying, a common issue in prior art methods, thus ensuring a free-flowing, manageable slurry and simplifying product isolation.[3]
The Underlying Mechanism: A Step-by-Step Look at the Claisen Condensation
The Claisen condensation proceeds through a well-established multi-step mechanism.[5][7] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
-
Enolate Formation: A strong base, the ethoxide ion (EtO⁻), abstracts an acidic α-proton from ethyl acetate. This step forms a resonance-stabilized enolate anion, which serves as the key nucleophile.[5][8]
-
Nucleophilic Attack: The ethyl acetate enolate performs a nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl oxalate.[8] This results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.[5] This step yields the neutral β-keto ester product, diethyl 2-oxosuccinate.
-
Deprotonation (Driving Force): The newly formed diethyl 2-oxosuccinate has highly acidic α-protons situated between two carbonyl groups (pKa ≈ 11).[9] The ethoxide base present in the mixture rapidly deprotonates this product to form a highly resonance-stabilized sodium enolate.[5][7] This final, essentially irreversible deprotonation is the thermodynamic driving force that shifts the entire reaction equilibrium towards the product.[6]
-
Protonation (During Work-up): The desired sodium salt is isolated directly. If the neutral ester were desired, an acidic workup would be required in a final step to protonate the enolate.[7]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism of the Claisen condensation.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and incorporates best practices for safety, efficiency, and product quality.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 146.1 g | 1.0 | Use >98% purity.[10] Colorless liquid.[11] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 88.1 g | 1.0 | Anhydrous grade recommended. |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.0 - 1.05 | Use as a 21% solution in ethanol. | |
| Ethanol (Anhydrous) | C₂H₆O | 46.07 | As needed | - | For preparing NaOEt solution and as solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For washing the final product. |
| Nitrogen Gas | N₂ | 28.01 | - | - | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Thermometer
-
Cooling bath (ice-water or cryocooler)
-
Heating mantle
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Diethyl 2-oxosuccinate, sodium salt.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Attach a reflux condenser fitted with a nitrogen inlet and a drying tube.
-
Charging Reactants: Charge the flask with stoichiometric amounts of diethyl oxalate and ethyl acetate.[3]
-
Inert Atmosphere and Cooling: Begin stirring the mixture and purge the system with dry nitrogen gas. Cool the flask using an ice bath to an internal temperature of 0-10 °C.[3]
-
Base Addition (Crucial Step): Prepare or obtain a solution of sodium ethoxide (approx. 18-21 wt%) in anhydrous ethanol.[3] Fill the dropping funnel with this solution. Add the sodium ethoxide solution dropwise to the stirred ester mixture over 1-2 hours. Causality: This "reverse addition" is critical. By adding the base to the esters, the concentration of the enolizable ester is always in excess, which prevents the formation of a thick, unmanageable precipitate that can occur when adding the esters to the base.[3]
-
Reaction Monitoring: Maintain the internal temperature between 5 °C and 15 °C throughout the addition.[3] After the addition is complete, continue to stir the resulting slurry at this temperature for an additional 2-4 hours. The mixture will appear as a pale yellow or beige slurry.
-
Driving to Completion: After the stirring period, remove the cooling bath and heat the product mixture to approximately 75 °C for about 30 minutes.[3] This heating step helps to ensure the reaction goes to completion.
-
Isolation: Cool the mixture to room temperature. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the resulting fine, beige powder under vacuum at 40-50 °C to a constant weight. The final product is the stable sodium salt.[3]
Characterization and Quality Control
-
Appearance: Beige or light-yellow solid powder.[12]
-
Melting Point: The expected melting point is in the range of 188-190 °C.[13] This is a key indicator of purity.
-
Spectroscopy: The structure can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. In solution, the compound exists in a keto-enol equilibrium, which will be reflected in the spectra.[14]
-
Purity: Assay should be ≥95% as determined by titration or other quantitative methods.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; moisture contamination deactivating the base. | Ensure all glassware is dry and reagents are anhydrous. Extend reaction time or slightly increase the amount of sodium ethoxide. |
| Reaction Mixture Solidifies | Incorrect order of addition (esters added to base). | Follow the "reverse addition" protocol strictly. If solidification occurs, adding more anhydrous ethanol may help to break up the solid mass. |
| Product is Oily or Gummy | Incomplete drying; presence of unreacted starting materials. | Ensure thorough washing with diethyl ether. Dry the product under vacuum for a longer period or at a slightly elevated temperature. |
| Melting Point is Low/Broad | Impurities present in the final product. | Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be attempted, though washing is typically sufficient. |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][15]
-
Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[10] Avoid contact with eyes and skin.
-
Ethyl Acetate: Flammable liquid and vapor. Keep away from ignition sources.
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. It is also flammable. Handle under an inert, dry atmosphere.[16]
-
Diethyl 2-oxosuccinate, sodium salt: Causes serious eye irritation.[12][15] Avoid inhalation of dust.[17]
Dispose of all chemical waste in accordance with local and institutional regulations.[10]
References
- Kaminski, J. J., & Shult, D. L. (1990). Preparation of sodium diethyl oxalacetate. U.S. Patent No. 4,902,819.
-
SLS. Diethyl oxalacetate sodium sal | 171263-500G | SIGMA-ALDRICH. Product Page. [Link]
-
Wikipedia. Diethyl succinate. [Link]
-
Gein, V. L., et al. (2017). One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. ResearchGate. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Ahmed, M. B. The Claisen Condensation. University of Babylon. [Link]
-
Wikipedia. Diethyl oxalate. [Link]
-
CRO Splendid Lab Pvt. Ltd. Diethyl Oxalacetate Sodium Salt. [Link]
-
Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. [Link]
-
PubChem. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. DIETHYL OXALATE. [Link]
-
Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL DIETHYL SUCCINATE. [Link]
-
L.S.College, Muzaffarpur. (2020). Claisen condensation. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Cox, R. F. B., & McElvain, S. M. (n.d.). Ethyl ethoxalylpropionate. Organic Syntheses. [Link]
-
Stenutz, R. diethyl 2-oxosuccinate. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. diethyl 2-oxosuccinate [stenutz.eu]
- 3. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. aaronchem.com [aaronchem.com]
Application Note: Diethyl 2-oxosuccinate in Enzymatic Assays and Biocatalysis
Abstract
Diethyl 2-oxosuccinate (CAS 106-01-4), also known as diethyl oxaloacetate, serves a dual role in biochemical research and drug development. While structurally related to the Krebs cycle intermediate oxaloacetate (OAA), its esterification alters its enzymatic reactivity and solubility profile. This guide details two distinct applications: (1) acting as a direct substrate for Ketoreductases (KREDs) in the asymmetric synthesis of chiral pharmaceutical intermediates, and (2) serving as a stable pro-substrate precursor for generating fresh oxaloacetate in metabolic dehydrogenase assays. This note provides validated protocols to overcome the inherent instability of native oxaloacetate by leveraging the diethyl ester form.
Introduction & Chemical Logic
Diethyl 2-oxosuccinate is the diethyl ester of oxaloacetic acid. Its utility stems from the contrast between its stability and the instability of its parent acid.
-
The Challenge: Native Oxaloacetate (OAA) spontaneously decarboxylates to pyruvate in solution, with a half-life of roughly 5-10 hours at room temperature, making accurate kinetic determination of Malate Dehydrogenase (MDH) or Citrate Synthase activity difficult.
-
The Solution: Diethyl 2-oxosuccinate is a stable liquid. It can be used directly by specific reductases (to form diethyl malate) or hydrolyzed under controlled conditions to release fresh OAA immediately prior to metabolic assays.
Chemical Properties
| Property | Specification |
| CAS Number | 106-01-4 |
| Formula | C₈H₁₂O₅ |
| MW | 188.18 g/mol |
| Solubility | Soluble in ethanol, DMSO, ethyl acetate; sparingly soluble in water (hydrolyzes). |
| Stability | Stable as neat liquid; hydrolyzes in aqueous buffers (pH > 7 accelerates hydrolysis). |
Application I: Biocatalytic Asymmetric Synthesis
Target Audience: Drug Development & Medicinal Chemistry Mechanism: Stereoselective reduction of the ketone group by KREDs/ADHs.
In pharmaceutical synthesis, Diethyl 2-oxosuccinate is a high-value prochiral substrate. Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) can stereoselectively reduce the C2 ketone to a hydroxyl group, yielding Diethyl L-malate or Diethyl D-malate . These chiral hydroxy esters are critical building blocks for statins and antibiotics.
Mechanism of Action
The enzyme transfers a hydride from a cofactor (NADH or NADPH) to the specific face of the ketone.
Figure 1: Enzymatic reduction pathway.[1][2] The KRED enzyme dictates the stereochemistry (R or S) of the resulting hydroxyl group.
Protocol: KRED Screening Assay
Objective: Identify enzymes that accept Diethyl 2-oxosuccinate and determine stereoselectivity.
Reagents
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (Neutral pH minimizes spontaneous hydrolysis of the ester).
-
Substrate Stock: 200 mM Diethyl 2-oxosuccinate in DMSO.
-
Cofactor Mix: 10 mM NAD(P)H in buffer (Freshly prepared).
-
Enzyme Stock: 1–5 mg/mL lyophilized KRED/ADH powder in buffer.
Workflow
-
Plate Setup: In a UV-transparent 96-well plate, dispense 180 µL of Buffer.
-
Enzyme Addition: Add 10 µL of Enzyme Stock to test wells. Include a "No Enzyme" control.
-
Baseline: Incubate at 25°C for 5 minutes.
-
Initiation: Add 5 µL of Substrate Stock (Final conc: 5 mM).
-
Detection: Immediately monitor absorbance at 340 nm (consumption of NAD(P)H) every 30 seconds for 20 minutes.
-
Validation: High slope (ΔA340/min) indicates activity.
-
Chiral Analysis: Extract the reaction mix with ethyl acetate and analyze via Chiral GC or HPLC to determine enantiomeric excess (ee%).
Critical Note: Because the substrate is an ester, avoid high pH (>8.0) or esterases in the crude lysate, as they may hydrolyze the ester groups before the ketone reduction occurs.
Application II: Metabolic Assays (MDH/TCA Cycle)
Target Audience: Metabolic Profiling & Mitochondria Research Mechanism: Controlled hydrolysis to generate Oxaloacetate in situ.
Standard Malate Dehydrogenase (MDH) assays require Oxaloacetate (OAA). Commercial OAA salts are often degraded upon arrival. Diethyl 2-oxosuccinate is an excellent Precursor Reagent to generate fresh, high-purity OAA.
Note: MDH does not efficiently convert the diethyl ester directly. The ester groups must be removed (hydrolyzed) to expose the dicarboxylic acid groups required for the enzyme's active site.
Figure 2: Workflow for generating active Oxaloacetate from Diethyl 2-oxosuccinate for metabolic assays.
Protocol: "Fresh-Gen" OAA Preparation for MDH Assay
Objective: Create a standardized 10 mM Oxaloacetate solution from the diethyl ester.
Reagents
-
Precursor: Diethyl 2-oxosuccinate (Liquid).[3]
-
Hydrolysis Base: 1 M KOH.
-
Neutralization Acid: 1 M HCl.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
Step-by-Step Procedure
-
Weighing: Weigh 18.8 mg of Diethyl 2-oxosuccinate (approx 17 µL) into a microcentrifuge tube.
-
Hydrolysis: Add 200 µL of 1 M KOH . Vortex vigorously.
-
Observation: The solution may turn slightly yellow.
-
Incubation: Let stand at Room Temperature for 30 minutes. This cleaves the ethyl ester groups.
-
-
Neutralization: Add 200 µL of 1 M HCl to neutralize the base.
-
Check: Verify pH is between 6.0–8.0 using a pH strip. Adjust if necessary.
-
-
Dilution: Add 600 µL of Assay Buffer to bring total volume to 1.0 mL.
-
Result: You now have a ~100 mM Oxaloacetate stock .
-
-
Assay Use: Dilute this stock 1:10 (to 10 mM) immediately before adding to the MDH reaction well.
Why this works: This method ensures the OAA is <1 hour old, preventing the decarboxylation artifacts common with stored solid OAA salts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Rate (No Enzyme) | Spontaneous hydrolysis or NADH oxidation. | Run a "No Enzyme" blank. Ensure buffer pH is not > 8.0. |
| Precipitation in Well | Substrate insolubility. | Dissolve Diethyl 2-oxosuccinate in DMSO first (100x stock), then dilute into buffer. Keep DMSO < 2%. |
| Low Activity in MDH Assay | Incomplete hydrolysis of ester. | Extend KOH incubation time to 45 mins or increase temperature to 37°C during hydrolysis step. |
| Variable Data | OAA degradation. | Use the "Fresh-Gen" protocol (Section 3). Do not store hydrolyzed stock overnight. |
References
-
Enzymatic Reduction of Beta-Keto Esters: Title: "Purification and properties of an asymmetric reduction of diethyl 2-methyl-3-oxosuccinate in Saccharomyces fermentati." Source: Furuichi, A., et al. (1987).[4] Agricultural and Biological Chemistry. Link:[Link]
-
Biocatalysis Overview: Title: "Enzymatic strategies for asymmetric synthesis." Source:RSC Chemical Biology (2021). Link:[Link]
Sources
Application Note: High-Purity Heterocyclic Scaffold Construction Using Sodium Diethyl Oxaloacetate
Introduction: The Stabilized Enolate Advantage
Sodium diethyl oxaloacetate (Sodium DEOA) represents a strategic "masked" reactivity platform for the synthesis of complex heterocycles. While diethyl oxaloacetate (the free ester) is a potent 1,3-dicarbonyl electrophile, it suffers from significant instability, undergoing spontaneous decarboxylation to diethyl malonate or polymerization upon storage.
The sodium salt, however, locks the molecule in a stable enolate form. For the medicinal chemist, this reagent offers a "Release-and-Catch" mechanism:
-
Release: Controlled acidification generates the reactive 1,3,4-tricarbonyl species in situ.
-
Catch: Immediate interception by dinucleophiles (hydrazines, amidines, ureas) cyclizes the structure before decomposition can occur.
This guide details the protocols for leveraging Sodium DEOA in the synthesis of privileged pharmacophores: 5-hydroxy-pyrazoles and orotic acid derivatives (pyrimidines) .
Mechanistic Landscape
The utility of Sodium DEOA lies in its amphoteric nature upon protonation. It possesses two electrophilic carbonyl centers (ketone and ester) and a nucleophilic
Diagram 1: Reaction Landscape of Sodium DEOA
This diagram illustrates the divergent pathways accessible from the parent salt.
Figure 1: Divergent synthesis pathways.[1] Note the critical competition between cyclization and decarboxylative decomposition.
Application I: Synthesis of Pyrazole-3-Carboxylates
The reaction of Sodium DEOA with hydrazines is the standard method for generating the ethyl 5-hydroxy-1H-pyrazole-3-carboxylate scaffold, a core structure in anti-inflammatory drugs (e.g., Celecoxib analogs) and agrochemicals.
Critical Consideration: Regioselectivity
When using substituted hydrazines (R-NH-NH
-
Steric Control: The more nucleophilic nitrogen (usually the unsubstituted one) attacks the most electrophilic ketone first. However, steric bulk in the hydrazine can shift this preference.
-
Solvent Effect: Fluorinated alcohols (TFE, HFIP) have been shown to improve regioselectivity compared to standard ethanol [1].
Protocol: Synthesis of Ethyl 1-Phenyl-5-hydroxy-pyrazole-3-carboxylate
Reagents:
-
Sodium Diethyl Oxaloacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)[2]
-
Glacial Acetic Acid (Solvent/Catalyst) or Ethanol/HCl
-
Diethyl Ether (for workup)[1]
Step-by-Step Methodology:
-
Preparation of the Electrophile:
-
Dissolve 10 mmol of Sodium DEOA in 20 mL of water/ethanol (1:1 mixture).
-
Crucial Step: Cool to 0-5°C. Slowly acidify with dilute HCl or Acetic Acid until pH ~4-5. This releases the free ester without inducing thermal decarboxylation.
-
Extract the free ester immediately with diethyl ether if running a biphasic reaction, OR proceed directly in the alcoholic solution.
-
-
Cyclocondensation:
-
Add Phenylhydrazine (10 mmol) dropwise to the cold solution.
-
Stir at 0°C for 30 minutes to allow hydrazone formation.
-
Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2 hours.
-
-
Isolation:
-
Cool the reaction mixture. The product often precipitates as a solid.
-
Filter and wash with cold ethanol.
-
Recrystallize from Ethanol/Water.
-
Diagram 2: Pyrazole Synthesis Workflow
Visualizing the critical process control points.
Figure 2: Process flow for Pyrazole synthesis. Temperature control at the acidification step is the primary yield determinant.
Application II: Synthesis of Orotic Acid Derivatives (Pyrimidines)
Sodium DEOA serves as the four-carbon fragment in the synthesis of Orotic acid (Vitamin B13) analogs via condensation with urea or thiourea. Unlike the pyrazole synthesis, this reaction typically requires basic conditions to activate the urea.
Comparative Data: Solvent Systems
| Solvent System | Base Catalyst | Temperature | Yield (%) | Notes |
| Ethanol (Abs) | NaOEt | Reflux | 55-65% | Classic method. Requires anhydrous conditions. |
| Water/MeOH | NaOH | Reflux | 40-50% | Lower yield due to ester hydrolysis competition. |
| Toluene | PTSA (Acidic) | Dean-Stark | 70-80% | Azeotropic water removal drives equilibrium. |
Protocol: One-Pot Synthesis of Ethyl Orotate
-
Condensation:
-
In a round-bottom flask, suspend Sodium DEOA (20 mmol) and Urea (22 mmol) in dry Ethanol (50 mL).
-
Add concentrated HCl (catalytic amount) or reflux in the presence of Sodium Ethoxide (classic basic route). Modern recommendation: Use NaOEt (1.0 eq) to generate the urea anion.
-
Reflux for 6-8 hours. The sodium salt of the intermediate hydantoin/pyrimidine precipitates.
-
-
Workup:
Advanced Application: Multicomponent Reactions (MCR)
Sodium DEOA is increasingly used in Scaffold Hopping to create functionalized pyrrolidines via a three-component reaction [2].
Reaction: Sodium DEOA + Aldehyde + Amine
Mechanism:
-
Amine + Aldehyde
Imine. -
Sodium DEOA (enol form) attacks the Imine (Mannich-type addition).
-
Intramolecular cyclization forms the lactam ring.
Key Advantage: This provides rapid access to
Troubleshooting & Optimization (Self-Validating Systems)
To ensure reproducibility, verify the following parameters:
-
Purity Check (Reagent): Sodium DEOA should be a white to pale yellow powder. If it is orange or sticky, it has absorbed moisture and partially hydrolyzed. Validation: Check melting point; it should be >180°C (dec).
-
The "Fizz" Test (Decarboxylation): During acidification, if you observe vigorous bubbling (CO
evolution), your temperature is too high. The reaction has failed before it started. Correction: Keep T < 5°C during acidification. -
Tautomer Trap: In Pyrazole synthesis, the product exists in equilibrium between the OH-form (enol) and the NH-form (keto). NMR in DMSO-d6 usually shows the OH-form stabilized by H-bonding.
References
-
Martins, M. A. P., et al. (2001). Regiospecific synthesis of 1,1,1-trifluoro-4-methoxy-3-alken-2-ones and their reaction with hydrazine. Journal of Heterocyclic Chemistry.
-
Gein, V. L., et al. (2017). Diethyl oxalacetate sodium salt as a reagent to obtain functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]. Tetrahedron Letters, 58(2), 134-136.[5]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Biagi, G., et al. (2002). New 1,2,3-triazolo[1,5-a]quinoxalines: synthesis and binding to benzodiazepine and adenosine receptors. European Journal of Medicinal Chemistry, 37(7), 565-571.
Sources
Application Notes and Protocols for Diethyl 2-Oxosuccinate, Sodium Salt in One-Pot Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Diethyl 2-Oxosuccinate, Sodium Salt in Complex One-Pot Syntheses
In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and molecular complexity is paramount. One-pot reactions, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, represent a significant stride towards these goals. A key reagent in the chemist's toolkit for such elegant transformations is Diethyl 2-oxosuccinate, sodium salt, also known as diethyl oxalacetate, sodium salt. This versatile C4 building block, possessing a unique combination of ester and β-keto-enol functionalities, offers a powerful platform for the rapid construction of diverse and biologically relevant heterocyclic scaffolds. Its sodium salt form enhances its utility by providing a readily available enolate for various nucleophilic reactions.
This application note provides an in-depth exploration of the utility of Diethyl 2-oxosuccinate, sodium salt in a series of insightful one-pot synthesis protocols. We will delve into the causality behind the experimental designs, offering not just procedural steps but also a mechanistic understanding to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, providing clear pathways to complex molecular architectures of interest in medicinal chemistry and drug discovery.
Core Applications in One-Pot Heterocyclic Synthesis
Diethyl 2-oxosuccinate, sodium salt serves as a linchpin in various multicomponent reactions (MCRs), enabling the facile assembly of intricate molecular frameworks. Its ability to act as both a nucleophile and an electrophile, depending on the reaction conditions and partners, makes it a highly versatile synthon.
Four-Component Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]
The spirooxindole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The one-pot synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] showcases the power of MCRs in generating high levels of molecular complexity from simple starting materials. In this reaction, diethyl 2-oxosuccinate, sodium salt acts as a key precursor to the pyran ring.[1]
Reaction Overview:
This four-component reaction brings together an isatin derivative, hydrazine, diethyl 2-oxosuccinate, sodium salt, and malononitrile in a single pot to afford the complex spirocyclic system. The reaction likely proceeds through a cascade of events including pyrazole formation, Knoevenagel condensation, Michael addition, and intramolecular cyclization.[2][3][4]
Proposed Mechanistic Pathway:
Caption: Proposed reaction pathway for the four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles].
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | To a solution of hydrazine hydrate (1 mmol) and diethyl 2-oxosuccinate, sodium salt (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine. | The initial condensation of hydrazine with the β-ketoester functionality of diethyl 2-oxosuccinate leads to the in-situ formation of a pyrazolone intermediate. Piperidine acts as a basic catalyst to facilitate this condensation. |
| 2 | Add the corresponding isatin derivative (1 mmol) and malononitrile (1 mmol) to the reaction mixture. | The isatin and malononitrile undergo a Knoevenagel condensation to form a reactive electrophilic alkene, which is poised to react with the nucleophilic pyrazolone. |
| 3 | Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Heating the reaction provides the necessary energy for the subsequent Michael addition and intramolecular cyclization steps. |
| 4 | After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out. | The desired spiro compound is typically insoluble in the reaction medium upon cooling, allowing for easy isolation. |
| 5 | Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivative. | Washing with cold ethanol removes any unreacted starting materials and soluble byproducts. |
Data Summary:
| Entry | Isatin Substituent | Yield (%) | Reference |
| 1 | H | 85-92 | [3][4] |
| 2 | 5-Br | 88-95 | [3] |
| 3 | 5-NO₂ | 82-90 | [4] |
| 4 | N-methyl | 80-88 | [5] |
One-Pot Synthesis of 2,3-Dioxo-4-carboxy-5-substituted Pyrrolidines
Pyrrolidine and its derivatives are core structures in many natural products and pharmaceuticals. The one-pot synthesis of functionalized 2,3-dioxopyrrolidines from diethyl 2-oxosuccinate, sodium salt, an aldehyde, and a primary amine provides a straightforward entry to this important class of heterocycles.[6]
Reaction Overview:
This three-component reaction leverages the nucleophilic character of the enolate of diethyl 2-oxosuccinate, sodium salt and the reactivity of in-situ formed imines or enamines. The reaction proceeds through a cascade of condensation and cyclization steps.
Experimental Workflow:
Caption: Experimental workflow for the one-pot synthesis of 2,3-dioxopyrrolidines.
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve the aldehyde (1 mmol) and primary amine (1 mmol) in absolute ethanol (15 mL). | The aldehyde and primary amine react to form an imine or enamine intermediate in situ. |
| 2 | Add diethyl 2-oxosuccinate, sodium salt (1.1 mmol) to the reaction mixture. | The sodium salt of diethyl 2-oxosuccinate provides the enolate nucleophile for the subsequent C-C bond formation. A slight excess ensures complete consumption of the imine/enamine. |
| 3 | Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. | The reaction is typically carried out at room temperature to control selectivity and minimize side reactions. |
| 4 | Upon completion, acidify the reaction mixture with dilute HCl to pH 5-6. | Acidification protonates the intermediate and facilitates the final cyclization and work-up. |
| 5 | Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. | Standard work-up procedure to isolate the desired product from the aqueous reaction medium. |
| 6 | Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2,3-dioxopyrrolidine derivative. | Chromatographic purification is often necessary to remove any unreacted starting materials and byproducts. |
Data Summary:
| Entry | Aldehyde | Primary Amine | Yield (%) | Reference |
| 1 | Benzaldehyde | Methylamine | 65-75 | [6] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 60-70 | |
| 3 | Furfural | Aniline | 55-65 | [6] |
One-Pot Synthesis of 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones
4-Hydroxy-2-pyrones are important structural motifs found in a variety of natural products with significant biological activities. A clean and efficient one-pot synthesis of these compounds can be achieved through the reaction of an arylacetic acid with diethyl 2-oxosuccinate, sodium salt.[7][8][9]
Reaction Overview:
This one-pot process involves the activation of the arylacetic acid, followed by O-acylation of the enolate of diethyl 2-oxosuccinate, and a subsequent intramolecular cyclization to furnish the pyran-2-one ring system.
Proposed Mechanistic Pathway:
Caption: Proposed mechanism for the one-pot synthesis of 3-aryl-4-hydroxy-2H-pyran-2-ones.
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | To a stirred solution of the arylacetic acid (1 mmol) in dry THF (10 mL) at 0 °C, add oxalyl chloride (1.1 mmol) and a catalytic amount of DMF. | The arylacetic acid is converted to its more reactive acyl chloride derivative in situ. DMF acts as a catalyst for this transformation. |
| 2 | After stirring for 1 hour at room temperature, add diethyl 2-oxosuccinate, sodium salt (1 mmol) to the reaction mixture. | The enolate of diethyl 2-oxosuccinate acts as a nucleophile, attacking the arylacetyl chloride. |
| 3 | Add triethylamine (2 mmol) and stir the reaction mixture at room temperature for 12-16 hours. | Triethylamine acts as a base to facilitate the O-acylation and the subsequent intramolecular Dieckmann-like condensation to form the pyran-2-one ring. |
| 4 | Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. | |
| 5 | Add water to the residue and extract the product with ethyl acetate (3 x 25 mL). | Work-up to separate the product from inorganic salts and other water-soluble impurities. |
| 6 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one. | Purification to obtain the final product in high purity. |
Data Summary:
| Entry | Arylacetic Acid Substituent | Yield (%) | Reference |
| 1 | Phenylacetic acid | 70-80 | [7][9] |
| 2 | 4-Methoxyphenylacetic acid | 75-85 | [7] |
| 3 | 4-Chlorophenylacetic acid | 65-75 | [9] |
Conclusion: A Versatile Tool for Modern Synthetic Chemistry
Diethyl 2-oxosuccinate, sodium salt has proven to be a highly effective and versatile reagent in the realm of one-pot synthesis. Its unique structural features allow for its participation in a variety of multicomponent and cascade reactions, leading to the efficient construction of complex and medicinally relevant heterocyclic scaffolds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. By understanding the underlying reaction mechanisms and the rationale behind the experimental procedures, scientists can further innovate and adapt these methods to access novel molecular architectures, thereby accelerating the drug discovery and development process.
References
- Gein, V. L., Zamaraeva, T. M., & Slepukhin, P. A. (2017). Diethyl oxalacetate sodium salt as a reagent to obtain functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]. Tetrahedron Letters, 58(2), 134-136.
- ChemInform Abstract: One-Pot Synthesis and Evaluation of Novel 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one as a Potent Cytotoxic Agent. (2015). ChemInform, 46(31).
-
Synthesis of Spiro(indoline-3,4′-pyrano[2,3-c]pyrazol)-2-one Derivatives by One-Pot, Three-Component Reactions. ResearchGate. [Link]
- Maleki, A., Ghamari, N., & Gholizadeh, M. (2017).
-
A novel one pot four-component reaction for the efficient synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylate and trifluoromethylated spiro[indole-3,4′-pyrano[2,3-c]pyrazole] derivatives using recyclable PEG-400. New Journal of Chemistry. [Link]
-
One pot four-component reaction for the efficient synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]. Organic Chemistry: An Indian Journal. [Link]
-
One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. ResearchGate. [Link]
- Mohammat, M. F., Shaameri, Z., & Hamzah, A. S. (2010). Synthesis of 2,3-Dioxo-5-(substituted)
- Preparation of sodium diethyl oxalacetate.
-
Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]
-
Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development. [Link]
- Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1363–1410.
- Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023).
- Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. Molecular Diversity, 25(2), 1211-1245.
- One-pot synthesis and evaluation of novel 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one as a potent cytotoxic agent. RSC Advances, 5(67), 54385-54391.
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel one pot four-component reaction for the efficient synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylate and trifluoromethylated spiro[indole-3,4′-pyrano[2,3-c]pyrazole] derivatives using recyclable PEG-400 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One pot four-component reaction for the efficient synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylat… [ouci.dntb.gov.ua]
- 6. Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis and evaluation of novel 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one as a potent cytotoxic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Multi-Platform Guide to the Quantitative Analysis of Diethyl 2-oxosuccinate
Abstract
Diethyl 2-oxosuccinate, also known as diethyl oxalacetate, is a pivotal intermediate in organic synthesis and a key substrate in various biochemical assays. Its accurate quantification is critical for reaction monitoring, purity assessment, and metabolic studies. This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of Diethyl 2-oxosuccinate using three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with an in-depth explanation of its principles, step-by-step experimental protocols, and key considerations for method validation, offering researchers the flexibility to select the optimal technique based on their specific analytical requirements, including sample matrix complexity, required sensitivity, and available instrumentation.
Introduction: The Analytical Imperative for Diethyl 2-oxosuccinate
Diethyl 2-oxosuccinate (CAS No. 108-56-5) is a β-keto ester characterized by the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol .[1][2] Its structure, containing two ester functional groups and a central ketone, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of the ketone and the susceptibility of the esters to hydrolysis necessitate precise and reliable analytical methods to ensure quality control, determine reaction kinetics, and quantify its presence in complex biological or chemical matrices.
This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing three orthogonal analytical approaches for its quantification. The choice of method is often dictated by a balance of sensitivity, selectivity, sample throughput, and the need for absolute versus relative quantification. We will explore a UV-based HPLC method for routine analysis, a highly sensitive and specific GC-MS method requiring derivatization, and a primary ratio qNMR method for accurate, standard-free quantification.
Physicochemical Properties of Diethyl 2-oxosuccinate
| Property | Value | Reference |
| CAS Number | 108-56-5 | [2][3] |
| Molecular Formula | C8H12O5 | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Boiling Point | 87 °C @ 1 mmHg | [1][2] |
| Density | 1.14 g/cm³ | [1] |
| Solubility | Insoluble in water; miscible with ethanol, ether, benzene | [2][3] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Analysis
RP-HPLC is a powerful technique for separating moderately polar compounds like Diethyl 2-oxosuccinate. The methodology relies on a non-polar stationary phase (typically C18) and a polar mobile phase. Diethyl 2-oxosuccinate is retained on the column and then eluted by a gradient of increasing organic solvent concentration. The central keto-ester moiety contains a chromophore that allows for sensitive detection using a UV detector at low wavelengths (around 210 nm). The addition of an acid, such as phosphoric acid, to the mobile phase is a critical choice; it ensures the suppression of ionization of any potential acidic impurities (like hydrolyzed forms of the ester), leading to sharp, symmetrical peaks and reproducible retention times.[4]
Experimental Protocol: HPLC-UV
2.2.1. Apparatus and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a binary pump, autosampler, column oven, and UV/Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-90% B; 15-18 min: 90% B; 18.1-22 min: 20% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 35 °C. |
| Detection Wavelength | 210 nm. |
| Injection Volume | 10 µL. |
2.2.2. Reagents and Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Diethyl 2-oxosuccinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serial dilution of the Stock Solution with the diluent.
-
Sample Solution: Accurately weigh the sample to be tested, dissolve it in the diluent, and dilute to a final concentration within the calibration range (e.g., ~100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.3. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes to achieve a stable baseline.
-
Inject a blank (diluent) to confirm the absence of interfering peaks.
-
Inject the calibration standards in sequence, from lowest to highest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of Diethyl 2-oxosuccinate in the samples by interpolating their peak areas from the calibration curve.
Workflow and Validation Insights
The workflow for HPLC analysis is straightforward, involving sample preparation, instrument setup, and data processing.
Sources
experimental setup for Claisen condensation to produce diethyl oxaloacetate
Application Note: High-Purity Synthesis of Diethyl Oxaloacetate via Claisen Condensation
Executive Summary & Strategic Analysis
Diethyl oxaloacetate is a pivotal C4 building block, serving as a direct precursor to Krebs cycle intermediates and a scaffold for heterocyclic synthesis (e.g., pyrazolones, isoxazoles). While commercially available, the compound is thermally unstable and prone to hydrolysis. In situ preparation or fresh laboratory synthesis is often required to ensure high purity for sensitive downstream applications.
This protocol details the Claisen condensation of diethyl oxalate and ethyl acetate.[1][2] Unlike standard protocols that merely list steps, this guide emphasizes the thermodynamic driving forces necessary to suppress self-condensation and maximize yield.
The Mechanistic "Why": Thermodynamics vs. Kinetics
The success of this synthesis relies on the irreversibility of the final deprotonation step .
-
Electrophile Selection: Diethyl oxalate is used as the electrophile.[3][4] It possesses no
-protons, preventing it from enolizing and self-condensing.[4] It is more reactive than ethyl acetate due to the inductive effect of the adjacent ester group. -
Base Selection: Sodium ethoxide (NaOEt) is utilized to match the ester leaving group (ethanol). Using a different base (e.g., NaOMe) would result in transesterification and a mixture of products (methyl/ethyl esters).
-
The Driving Force: The initial condensation is reversible and unfavorable (
). However, the product (diethyl oxaloacetate) is a -keto ester with a highly acidic proton (pKa ~11) between the carbonyls. The base immediately deprotonates this, forming a resonance-stabilized enolate. This exergonic step locks the equilibrium toward the product.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the irreversible deprotonation step (red arrow) that drives the reaction to completion.[4]
Experimental Setup & Safety
Safety Critical: This reaction involves metallic sodium and the generation of hydrogen gas.
-
Atmosphere: The system must be kept under a positive pressure of dry Nitrogen (
) or Argon. Moisture kills the reaction by quenching the base. -
Temperature Control: An ice-salt bath is required. The reaction is exothermic; overheating promotes the self-condensation of ethyl acetate (forming ethyl acetoacetate impurities).
Reagent Stoichiometry & Physical Data
| Reagent | MW ( g/mol ) | Equiv. | Role | Key Property |
| Sodium Metal | 22.99 | 1.0 | Base Precursor | Clean surface, oxide-free |
| Absolute Ethanol | 46.07 | Solvent | Solvent/Reagent | Must be Anhydrous (<0.05% H2O) |
| Diethyl Oxalate | 146.14 | 1.0 | Electrophile | BP: 185°C (Atm) |
| Ethyl Acetate | 88.11 | 1.0 | Nucleophile | Dry, free of alcohol |
| Sulfuric Acid (10%) | 98.08 | Excess | Quench | Dilute, cold |
Step-by-Step Protocol
Phase A: Preparation of Sodium Ethoxide (In Situ)
Rationale: Commercial NaOEt often contains hydroxide impurities. Fresh preparation ensures maximum activity.
-
Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a mechanical stirrer (magnetic stirring may fail as the product solidifies).
-
Inerting: Flame-dry the glassware under vacuum, then backfill with
. -
Addition: Add 500 mL of absolute ethanol .
-
Reaction: Cut 23g (1.0 mol) of sodium metal into small cubes. Add slowly to the ethanol through a powder funnel.
-
Observation: Vigorous bubbling (
evolution). The solution will warm up.
-
-
Completion: Reflux gently until all sodium has dissolved. Cool to room temperature.
Phase B: Condensation
-
Cooling: Place the flask in an ice bath. Cool the ethoxide solution to 0–5°C.
-
Mixture Prep: In a separate dry flask, mix 146g (1.0 mol) of diethyl oxalate and 88g (1.0 mol) of ethyl acetate.
-
Controlled Addition: Add the ester mixture dropwise to the cold ethoxide solution over 1 hour.
-
Critical Control Point: Keep internal temperature below 10°C.
-
Visual Check: The solution will turn yellow and eventually become turbid as the sodium salt precipitates.
-
-
Equilibration: Once addition is complete, remove the ice bath. Stir at room temperature for 4–6 hours.
-
Self-Validation: The mixture should become a thick paste (sodium diethyl oxaloacetate). If it remains clear, moisture contamination has likely occurred.
-
Phase C: Isolation of the Sodium Salt
Rationale: Isolating the salt removes neutral organic impurities (unreacted esters) before acidification.
-
Filtration: Filter the solid product under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake with cold anhydrous ether or ethyl acetate to remove unreacted starting materials.
-
Drying: Air dry the solid briefly. (Yield check: Expect ~180-200g of sodium salt).
Phase D: Acidification & Purification[2][5][6]
-
Acidification: Suspend the sodium salt in 500 mL of water. With vigorous stirring, add cold dilute
until the solution is acidic (pH ~2-3).-
Note: The oily diethyl oxaloacetate will separate.
-
-
Extraction: Extract the aqueous layer with diethyl ether (
mL). -
Wash: Wash the combined ether extracts with saturated
(carefully, to remove traces of oxalic acid) and then brine. -
Drying: Dry over anhydrous
and filter. -
Distillation (Critical): Remove ether via rotary evaporation. Distill the residue under high vacuum .
-
Target: Collect fraction boiling at 131–132°C at 24 mmHg (or ~105°C at 10 mmHg).
-
Warning: Do not distill at atmospheric pressure; the compound will decarboxylate.
-
Workflow Diagram
Figure 2: Operational workflow emphasizing the isolation of the intermediate sodium salt for higher purity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Precipitate | Moisture contamination | Ensure ethanol is absolute; flame-dry glassware. |
| Low Yield | Self-condensation of EtOAc | Ensure Diethyl Oxalate is present before base acts on EtOAc (inverse addition can help, but standard protocol mixes esters first). |
| Product is Dark | Overheating during distillation | Check vacuum pressure. Lower bath temp. Ensure system is leak-free. |
| Solidification in Column | Product purity high | Diethyl oxaloacetate can solidify (MP ~ -2°C to room temp depending on purity). Warm condenser water slightly. |
References
-
Organic Syntheses , Coll.[5] Vol. 2, p. 288 (1943); Vol. 16, p. 49 (1936). Ethyl Oxaloacetate. Link
-
BenchChem Technical Support . Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. Link
-
PubChem . Diethyl oxaloacetate - Compound Summary. Link
-
Organic Chemistry Portal . Claisen Condensation Mechanism. Link
Sources
Technical Guide: Diethyl 2-oxosuccinate, Sodium Salt in Pharmaceutical Synthesis
Executive Summary
Diethyl 2-oxosuccinate sodium salt (also known as sodium diethyl oxalacetate) is a critical C4 building block in the synthesis of heterocyclic pharmaceutical agents. Unlike its free ester form (diethyl oxalacetate), which is an unstable oil prone to spontaneous decarboxylation and polymerization, the sodium salt offers superior handling characteristics, stoichiometric precision, and shelf stability.
This guide details the application of this precursor in generating three high-value pharmacophores: Pyrazoles (anti-inflammatory/kinase inhibitors), Pyrimidines (antivirals/antimetabolites), and Indoles (via the Japp-Klingemann reaction).
Chemical Identity & Mechanistic Versatility
| Property | Specification |
| IUPAC Name | Sodium 1,4-diethyl 2-oxobutanedioate |
| CAS Number | 40876-98-0 |
| Formula | C₈H₁₁NaO₅ |
| MW | 210.16 g/mol |
| Appearance | Beige to light orange crystalline powder |
| Solubility | Soluble in Ethanol, Water (with hydrolysis risk); Insoluble in non-polar solvents |
| Stability | Hygroscopic; stable when dry. Decarboxylates in acidic aqueous solutions. |
Mechanistic Insight: The Enolate Advantage
The sodium salt exists as a stabilized enolate. This structure provides dual reactivity that is exploited in drug synthesis:
-
1,3-Bis-Electrophile: The 1-ester and 3-ketone (or 3-enol) carbons are prime targets for binucleophiles (hydrazines, ureas) to form 5- and 6-membered heterocycles.
-
Nucleophilic C-Alkylation: The C2 carbon is highly nucleophilic, allowing for alkylation or diazo-coupling (Japp-Klingemann) to build complex side chains or fused ring systems.
Divergent Synthesis Pathways (Visualized)
The following diagram illustrates the central role of Diethyl 2-oxosuccinate sodium salt in accessing diverse pharmaceutical scaffolds.
Figure 1: Divergent synthesis pathways from Diethyl 2-oxosuccinate sodium salt to key pharmaceutical heterocycles.
Experimental Protocols
Protocol A: Optimized Preparation of Diethyl 2-oxosuccinate Sodium Salt
Context: Commercial supplies can degrade. In-situ preparation or recrystallization is often required for sensitive catalytic steps.
Reagents:
-
Sodium Ethoxide (21% wt in Ethanol)
-
Diethyl Oxalate (Freshly distilled)
-
Ethyl Acetate (Anhydrous)
-
Ethanol (Absolute)[1]
Procedure (Reverse Addition Method):
-
Setup: Equip a 2L reaction kettle with a mechanical stirrer, thermometer, and dropping funnel under N₂ atmosphere.
-
Charge: Add Sodium Ethoxide solution (1.0 eq) to the kettle and cool to 0–5°C.
-
Addition: Mix Diethyl Oxalate (1.0 eq) and Ethyl Acetate (1.0 eq) in the dropping funnel. Add this mixture dropwise to the cold ethoxide solution over 45 minutes, maintaining internal temperature <10°C.
-
Note: Traditional addition (Ethoxide to Ester) often results in a hard paste. This reverse addition yields a free-flowing slurry.
-
-
Reaction: Stir at 5–10°C for 4 hours. The mixture will thicken and turn yellow/orange.
-
Isolation: Filter the solid under vacuum. Wash the cake liberally with cold anhydrous ethanol to remove unreacted starting materials.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Yield: Expect 85–90% yield of a free-flowing powder.
Protocol B: Synthesis of Ethyl 5-oxo-2-pyrazoline-3-carboxylate
Application: Precursor for Celecoxib analogs and kinase inhibitors.
Reagents:
-
Diethyl 2-oxosuccinate sodium salt (21.0 g, 100 mmol)
-
Hydrazine hydrate (5.0 g, 100 mmol)
-
Ethanol (150 mL)
-
Acetic acid (glacial, catalytic)
Procedure:
-
Suspend the sodium salt in Ethanol (100 mL) in a round-bottom flask.
-
Add Acetic Acid (6.0 g, 100 mmol) dropwise to neutralize the salt and generate the free 1,3-dicarbonyl species in situ.
-
Cool to 0°C. Add Hydrazine hydrate dropwise over 20 minutes.
-
Allow the mixture to warm to room temperature, then reflux for 2 hours.
-
Workup: Concentrate the solvent under reduced pressure. The residue will solidify upon cooling.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Data: Product is a colorless solid, mp 180–182°C.
Protocol C: Japp-Klingemann Reaction (Indole Synthesis)
Application: Synthesis of Indole-2-carboxylates, key scaffolds for CNS drugs.
Reagents:
-
Aniline derivative (e.g., 4-chloroaniline, 10 mmol)
-
Sodium Nitrite (11 mmol) / HCl (conc.)
-
Diethyl 2-oxosuccinate sodium salt (10 mmol)
-
Sodium Acetate (buffer)
Procedure:
-
Diazotization: Dissolve the aniline in HCl/Water at 0°C. Add Sodium Nitrite solution dropwise to generate the Diazonium salt.[2] Keep at 0°C.
-
Coupling: Dissolve Diethyl 2-oxosuccinate sodium salt in water (50 mL) containing Sodium Acetate (20 mmol). Cool to 0°C.[3]
-
Addition: Slowly add the diazonium solution to the oxalacetate solution with vigorous stirring.
-
Observation: A colored precipitate (the azo intermediate) forms immediately, which rapidly rearranges to the hydrazone with the loss of one ester group (decarboxylation/deacylation depending on pH).
-
Fischer Cyclization: The resulting hydrazone is isolated and refluxed in polyphosphoric acid (PPA) or acetic acid/ZnCl₂ to yield the Indole-2-carboxylate.
Critical Parameters & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Moisture | Hydrolysis of the ester to the di-acid, followed by rapid decarboxylation. | Store salt in a desiccator. Use anhydrous solvents for Protocol A. |
| Temperature | Thermal decomposition of the free acid form if generated in situ above 50°C without a nucleophile present. | Keep reaction temps <10°C during acidification steps until the nucleophile (hydrazine/amine) is added. |
| pH Control | In Protocol C, high pH prevents diazo coupling; low pH degrades the enolate. | Use Sodium Acetate to buffer pH to ~5.5–6.0 for optimal Japp-Klingemann coupling. |
References
-
Organic Syntheses. Ethyl Ethoxalylpropionate (Related Claisen Condensation Protocols). Coll. Vol. 2, p. 272 (1943). [Link]
-
PubChem. Diethyl oxalacetate sodium salt - Compound Summary. [Link]
-
Gein, V. L., et al. Diethyl oxalacetate sodium salt as a reagent to obtain functionalized spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles].[4] Tetrahedron Letters, 58(2), 134-136 (2017).[4] [Link][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of Sodium Diethyl 2-Oxosuccinate in Solution
Welcome to the technical support center for sodium diethyl 2-oxosuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound in solution. Here, you will find answers to frequently asked questions and practical guidance to ensure the integrity and reproducibility of your results.
Introduction to the Stability of Sodium Diethyl 2-Oxosuccinate
Sodium diethyl 2-oxosuccinate, also known as diethyl oxaloacetate sodium salt, is a versatile reagent in organic synthesis. However, its utility is often challenged by its inherent instability in aqueous solutions. As a β-keto ester, it is susceptible to two primary degradation pathways: hydrolysis of its ester groups and subsequent decarboxylation of the resulting β-keto acid. The rates of these reactions are highly dependent on solution conditions such as pH, temperature, and buffer composition. Understanding these degradation pathways is critical for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sodium diethyl 2-oxosuccinate in solution?
A1: The degradation of sodium diethyl 2-oxosuccinate in aqueous solution is a two-step process:
-
Hydrolysis: The two ester linkages are sequentially hydrolyzed, first forming monoethyl oxaloacetate and then oxaloacetic acid. This reaction is catalyzed by both acid and base.
-
Decarboxylation: The resulting oxaloacetic acid is a β-keto acid, which is unstable and readily undergoes decarboxylation to form pyruvate and carbon dioxide. This decarboxylation is particularly rapid at or near physiological pH.[1][2]
The overall degradation pathway can be visualized as follows:
Caption: Degradation pathway of Sodium Diethyl 2-Oxosuccinate.
Q2: How does pH affect the stability of sodium diethyl 2-oxosuccinate solutions?
A2: The stability of sodium diethyl 2-oxosuccinate is significantly influenced by pH due to its effects on both hydrolysis and decarboxylation rates.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester groups is a dominant degradation pathway.
-
Neutral to Slightly Alkaline Conditions (pH 6-8): This range presents a significant challenge. While ester hydrolysis still occurs, the resulting oxaloacetate is highly prone to decarboxylation. The monoanion of oxaloacetic acid, which is prevalent in this pH range, is the major species that spontaneously decarboxylates.[1][3]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester groups becomes rapid.[4]
For optimal stability, it is generally recommended to prepare solutions fresh and use them immediately, especially when working at neutral pH. If short-term storage is necessary, a slightly acidic pH (around 4-5) and low temperatures are preferable to minimize both hydrolysis and decarboxylation.
Q3: What is the impact of temperature on the stability of sodium diethyl 2-oxosuccinate solutions?
A3: Temperature significantly accelerates the degradation of sodium diethyl 2-oxosuccinate. The rates of both hydrolysis and decarboxylation increase with temperature.[2] For instance, the half-life of oxaloacetate, the hydrolysis product, is dramatically shorter at 37°C compared to refrigerated conditions (2-8°C).[1] Therefore, it is crucial to keep solutions of sodium diethyl 2-oxosuccinate chilled on ice during experiments whenever possible and to store stock solutions at -20°C or below for long-term stability.[5]
Q4: Can I use common biological buffers like PBS or Tris with sodium diethyl 2-oxosuccinate?
A4: The choice of buffer is critical and can impact the stability of sodium diethyl 2-oxosuccinate.
-
Phosphate-Buffered Saline (PBS): PBS typically has a pH around 7.4. At this pH, the decarboxylation of the hydrolysis product, oxaloacetic acid, is rapid.[1] Additionally, phosphate ions can sometimes participate in catalysis.
-
Tris Buffer: Tris buffers are commonly used in the pH range of 7-9. Similar to PBS, this pH range promotes the rapid decarboxylation of oxaloacetic acid.[6]
If your experimental conditions require a pH in the neutral range, it is imperative to use freshly prepared solutions and include appropriate controls to account for degradation. Consider running a time-course experiment to quantify the rate of degradation in your specific buffer system. For applications where pH can be more flexible, a buffer system in the slightly acidic range (e.g., acetate buffer at pH 4-5) may offer better stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of sodium diethyl 2-oxosuccinate in solution. | Prepare fresh solutions for each experiment. Keep solutions on ice whenever possible. Quantify the concentration of your stock solution before each use. |
| Low product yield in a synthesis reaction. | The reactant has degraded before or during the reaction. | Ensure the solid sodium diethyl 2-oxosuccinate has been stored properly in a cool, dry place. Minimize the time the compound is in solution before the reaction is initiated. Consider running the reaction at a lower temperature if the reaction kinetics allow. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products such as monoethyl oxaloacetate, oxaloacetic acid, or pyruvate. | Prepare and run standards of the potential degradation products to confirm their identity. Optimize your analytical method to separate the parent compound from its degradants. |
| A gradual decrease in the pH of an unbuffered aqueous solution. | Hydrolysis of the ester groups to form carboxylic acids (monoethyl oxaloacetate and oxaloacetic acid). | Use a suitable buffer system to maintain a constant pH. If the experiment is unbuffered, be aware of the potential for pH drift. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Sodium Diethyl 2-Oxosuccinate Stock Solution
This protocol provides a general procedure for preparing a stock solution with minimized initial degradation.
Materials:
-
Sodium diethyl 2-oxosuccinate (solid)
-
Anhydrous solvent (e.g., ethanol, DMSO) or chilled, deoxygenated ultrapure water
-
Appropriate buffer components (if required)
-
Ice bath
-
Sterile, amber vials
Procedure:
-
Equilibrate the solid sodium diethyl 2-oxosuccinate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound quickly and accurately.
-
For aqueous solutions, dissolve the solid in ice-cold, deoxygenated ultrapure water or your chosen buffer. Gentle sonication in an ice bath can aid dissolution.
-
For non-aqueous stock solutions, dissolve the solid in a high-quality anhydrous solvent.
-
If preparing an aqueous stock, use it immediately.
-
For short-term storage (a few hours), keep the solution tightly capped and on ice, protected from light. For longer-term storage, aliquot into single-use vials, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Benchmarking Oxaloacetate Stability: pH and Temperature Effects [eureka.patsnap.com]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxaloacetate Degradation Pathways: Stability Testing [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Diethyl 2-oxosuccinate, Sodium Salt Reactions
Welcome to the Technical Support Center for Diethyl 2-oxosuccinate, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when utilizing this versatile reagent. My aim is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
My Knorr pyrazole synthesis using Diethyl 2-oxosuccinate, sodium salt is resulting in low to no yield. What are the likely causes?
Low or no yield in a Knorr pyrazole synthesis is a common issue that can often be traced back to a few key factors. This reaction involves the condensation of a β-ketoester with a hydrazine derivative to form a pyrazole ring.[1][2]
Possible Causes & Troubleshooting Steps:
-
Incorrect pH: The pH of the reaction is critical. The initial condensation to form the hydrazone and the subsequent intramolecular cyclization are often acid-catalyzed.[1][3]
-
Recommendation: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[2] However, be cautious, as strongly acidic conditions can lead to unwanted side reactions.[3] If you are using a hydrazine salt (e.g., hydrazine hydrochloride), the reaction can become too acidic. In such cases, adding a mild base like sodium acetate can be beneficial.[3]
-
-
Suboptimal Temperature: While many Knorr syntheses are exothermic and proceed rapidly, some substrate combinations require heating to overcome the activation energy barrier.[2][3]
-
Recommendation: Monitor your reaction by Thin Layer Chromatography (TLC). If you see little to no consumption of your starting materials at room temperature, gradually increase the temperature. A common starting point is heating to around 100°C in a solvent like propanol.[2]
-
-
Reagent Quality: The stability of Diethyl 2-oxosuccinate, sodium salt can be a factor. It is a salt of an enolate and can be sensitive to moisture and acidic conditions.
-
Recommendation: Ensure your reagent is dry and has been stored properly in a cool, dry, well-ventilated place away from oxidizing agents.[4] Consider using a fresh bottle of the reagent if you suspect degradation.
-
Troubleshooting Guide: In-depth Scenarios
Scenario 1: Formation of Multiple Products or Impurities
Question: I'm observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the potential side reactions?
The presence of multiple products often points to competing reaction pathways. Understanding these can help in devising a strategy to favor your desired product.
Common Side Reactions:
| Side Reaction | Description | Mitigation Strategies |
| Self-Condensation of Hydrazine | If using a substituted hydrazine, it can potentially react with itself under certain conditions. | This is less common but can be minimized by controlling stoichiometry and reaction temperature. |
| Reaction with Solvent | Protic solvents like ethanol can sometimes participate in side reactions, especially at elevated temperatures. | Consider using an aprotic solvent if you suspect solvent interference. However, protic solvents are often necessary for solubility and to facilitate proton transfer. |
| Decarboxylation | As a β-ketoester, Diethyl 2-oxosuccinate can undergo decarboxylation, especially under harsh heating or acidic/basic conditions, to yield ethyl pyruvate.[5][6] | Use mild reaction conditions and avoid prolonged heating. If decarboxylation is suspected, analyze your crude reaction mixture for the presence of the decarboxylated product. |
| O-acylation vs. C-acylation | Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen. While C-acylation is generally favored in Claisen-type condensations, O-acylation can sometimes occur.[7] | The choice of solvent and counterion can influence the C/O alkylation ratio. Generally, polar aprotic solvents favor C-alkylation. |
Experimental Protocol: Optimizing for a Clean Knorr Pyrazole Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve Diethyl 2-oxosuccinate, sodium salt (1 equivalent) in a suitable solvent such as ethanol or 1-propanol.[2]
-
Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Acid Catalysis: Add 2-3 drops of glacial acetic acid.[2]
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (e.g., ~80-100°C) and monitor the progress by TLC.[2] A typical mobile phase for this reaction could be a mixture of ethyl acetate and hexanes.[2]
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. If a precipitate forms, it can be collected by filtration.[2] If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: A typical workflow for the Knorr pyrazole synthesis.
Scenario 2: Reaction Fails to Initiate
Question: My reaction mixture remains unchanged even after prolonged stirring. What could be preventing the reaction from starting?
An inert reaction mixture often points to a fundamental issue with one of the components or the reaction conditions.
Troubleshooting Checklist:
-
Reagent Integrity:
-
Diethyl 2-oxosuccinate, sodium salt: As mentioned, this reagent can degrade. Consider performing a simple characterization (e.g., melting point[8][9]) to check its integrity.
-
Hydrazine: Hydrazine and its derivatives can be oxidized by air. Use a fresh bottle or a recently opened one. Hydrazine hydrate is commonly used.[2]
-
-
Insufficient Activation:
-
Solvent Choice:
Diagram: Troubleshooting a Stalled Reaction
Caption: A logical approach to diagnosing a stalled reaction.
Handling and Storage of Diethyl 2-oxosuccinate, sodium salt
Proper handling and storage are crucial for maintaining the reactivity of Diethyl 2-oxosuccinate, sodium salt.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust and ensure adequate ventilation.[4][11]
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Kappe, C. O., & Falsone, S. F. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 1533–1553.
- Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). Chemoselective Synthesis of Pyrazole Derivatives via β-Enamino Keto Esters. HETEROCYCLES, 53(12), 2775-2780.
- Baran, P. S., & Shenvi, R. A. (2007). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters.
-
ChemBK. (2024, April 10). Diethyl 2-oxosuccinate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Diethyl oxalacetate sodium salt (95%). Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Filo. (2025, December 4). Identify the products 'A' and 'B' in the following reactions: O || EtO-C... Retrieved from [Link]
- Gates, Z. P., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic & Biomolecular Chemistry, 14(38), 9036-9040.
-
LibreTexts Chemistry. (n.d.). 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Diethyl Oxalacetate Sodium Salt. Retrieved from [Link]
-
Stenutz. (n.d.). diethyl 2-oxosuccinate. Retrieved from [Link]
-
Axxence Aromatic GmbH. (2025, January 13). Safety Data Sheet: NATURAL DIETHYL SUCCINATE. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemsrc. (2025, August 25). diethyl oxalacetate sodium salt | CAS#:52980-17-3. Retrieved from [Link]
-
Chemistry Steps. (2020, November 6). Enolates in Organic Synthesis - a Comprehensive Practice Problem. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Oxalate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. Identify the products 'A' and 'B' in the following reactions: O || EtO-C.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diethyl oxalacetate 95 40876-98-0 [sigmaaldrich.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimization of Diethyl Oxaloacetate Synthesis
Subject: Protocol Optimization & Troubleshooting for Claisen Condensation of Diethyl Oxalate
Executive Summary & Core Chemistry
You are likely encountering variability in yield or purity when synthesizing diethyl oxaloacetate (DEOA). This is a common frustration. While the reaction is a classic Claisen condensation between diethyl oxalate and ethyl acetate, it is deceptively sensitive to thermodynamic control and moisture.
The Core Challenge: The reaction relies on the formation of the sodium enolate of the product. The equilibrium is driven to completion only if the product precipitates as the sodium salt or if ethanol is continuously removed. Failure to manage the solubility equilibrium and moisture ingress are the two primary causes of failure.
Reaction Scheme
Critical Reagent Control (The Foundation)
90% of failures occur before the reaction starts. The quality of Sodium Ethoxide (NaOEt) is the single most critical variable.
Protocol A: Reagent Quality Check
| Reagent | Critical Specification | Why it Matters |
| Sodium Ethoxide | Freshly Prepared (Recommended) or High-Grade Commercial (>98%) | Commercial NaOEt often contains NaOH and Na₂CO₃ crusts from moisture exposure. NaOH causes irreversible hydrolysis of diethyl oxalate to oxalic acid. |
| Ethanol | Anhydrous (<0.05% water) | Water protonates the ethoxide base ( |
| Diethyl Oxalate | Distilled | Impurities in aged diethyl oxalate can act as chain terminators or color bodies. |
Optimized Experimental Protocol
This protocol utilizes the "Salt Isolation Method" . Unlike modern one-pot procedures, this method isolates the intermediate sodium salt. This is a self-validating step : if you do not get a solid precipitate, the reaction has failed, and you should not proceed to acidification.
Step-by-Step Methodology
Phase 1: Enolate Formation (The Reaction) [1]
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a mechanical stirrer (magnetic stirring will fail when solids form), internal thermometer, and pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.
-
Base Preparation: Charge 1.0 equivalent of Sodium Ethoxide in absolute ethanol. Cool to 0–5°C .
-
The "Reverse" Addition (Optimization):
-
Standard Method: Add ester mix to base.
-
Optimized Method: Mix Diethyl Oxalate (1.0 eq) and Ethyl Acetate (1.1 eq) in the dropping funnel. Add this mixture slowly to the cold NaOEt solution over 45-60 minutes.
-
Reasoning: Keeping the base in excess initially ensures rapid deprotonation of ethyl acetate and immediate trapping by the diethyl oxalate, minimizing self-condensation of ethyl acetate (ethyl acetoacetate formation).
-
-
Precipitation: Stir at 0–10°C for 4 hours. The mixture should turn yellow/orange and become a thick slurry as the sodium salt precipitates.
-
Checkpoint:No solid? Your ethanol is too wet, or the temperature is too high.
-
Phase 2: Isolation of the Sodium Salt
-
Filtration: Filter the solid rapidly under suction (exclude moisture).
-
Wash: Wash the cake with cold anhydrous ether or ethanol to remove unreacted starting materials and side products (e.g., ethyl acetoacetate).
-
Validation: You now have the sodium salt of diethyl oxaloacetate. It should be a free-flowing, pale yellow powder.
Phase 3: Acidification (The Release)
-
Suspension: Suspend the solid salt in diethyl ether.
-
Acidify: Add dilute Sulfuric Acid (2M) dropwise while stirring vigorously. Maintain temperature <10°C .
-
Warning: Heat during acidification causes decarboxylation (
-keto acid instability).
-
-
Extraction: Separate the organic layer, wash with brine, and dry over
. -
Purification: Remove solvent. The residue is DEOA. For high purity, perform vacuum distillation (bp ~105°C at 5 mmHg). Do not distill at atmospheric pressure; it will decompose.
Visualizing the Workflow
The following diagram illustrates the decision pathways and critical control points (CCPs) for the synthesis.
Caption: Operational workflow for Diethyl Oxaloacetate synthesis highlighting the critical "Solid Formation" checkpoint.
Troubleshooting & FAQ
Q1: The reaction mixture turned dark brown/black. What happened?
Diagnosis: Thermal degradation or polymerization. Root Cause: The reaction temperature exceeded 15°C, or the addition of reagents was too fast, causing a localized exotherm. Solution:
-
Ensure the internal temperature never exceeds 10°C during addition.
-
Check your stirring rate; poor mixing creates "hot spots" where the base concentration is high.
Q2: I obtained a clear solution, but no precipitate formed.
Diagnosis: Solvation error or Moisture ingress. Root Cause:
-
Moisture: Water hydrolyzed the NaOEt.
-
Solvent Volume: Too much ethanol was used, keeping the sodium salt soluble. Solution:
-
Add dry diethyl ether to the reaction mixture. The sodium salt is insoluble in ether and should precipitate out.
-
If ether addition fails, the reaction likely failed due to water. Restart with fresh, dry reagents.
Q3: My final product yield is low (<40%), even though I got a solid.
Diagnosis: Loss during acidification or hydrolysis. Root Cause:
-
Incomplete Acidification: The sodium salt was not fully converted to the free ester.
-
Hydrolysis: The acidification step was too long or too warm, hydrolyzing the ester groups. Solution:
-
Use a stoichiometric amount of
based on the NaOEt used. -
Perform the acidification rapidly at 0°C and extract immediately into cold ether.
Q4: Can I distill the product at atmospheric pressure?
Answer: No. Diethyl oxaloacetate is thermally unstable. It will undergo decarbonylation (losing CO) to form diethyl malonate or polymerize. You must use high vacuum (<10 mmHg). The boiling point is approx. 105–110°C at 5 mmHg [1].
Mechanism of Action (The "Why")
Understanding the mechanism helps predict failure points.
-
Deprotonation: NaOEt deprotonates Ethyl Acetate (
-proton). -
Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl of Diethyl Oxalate.
-
Elimination: Ethoxide is eliminated, forming the
-keto ester.[2] -
Driving Force: The formed product is more acidic than ethanol. It immediately deprotonates to form the stable enolate salt. This is why you need a full equivalent of base.
Caption: Simplified mechanistic pathway showing the irreversible salt formation that drives the equilibrium.
References
-
Snyder, H. R.; Brooks, L. A.; Shapiro, S. H. "Diethyl Oxaloacetate". Organic Syntheses, Coll.[3] Vol. 2, p.126 (1943); Vol. 11, p.42 (1931).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Claisen Condensation).[2][4][5][6][7]
-
Totev, D. et al. "Preparation of sodium diethyl oxalacetate". U.S. Patent 4,902,819. Feb 20, 1990.
-
PubChem. "Diethyl oxaloacetate - Compound Summary". National Center for Biotechnology Information.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Guide: Sodium Diethyl Oxalacetate (Diethyl 2-oxosuccinate, sodium salt)
Topic: Impurity Profiling, Stability, and Troubleshooting for Commercial Sodium Diethyl Oxalacetate Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Document ID: TSG-DOX-NA-001
Introduction: The "Hidden" Instability of Beta-Keto Ester Salts
As a Senior Application Scientist, I often see researchers treat Sodium Diethyl Oxalacetate (CAS: 40876-98-0) as a simple reagent. However, this compound is a chemically dynamic species. While the sodium salt stabilizes the enolate form, making it easier to handle than the volatile neutral ester, it is aggressively hygroscopic and prone to a specific degradation cascade that can ruin downstream cyclizations (e.g., pyrazole or pyrimidine synthesis).
This guide moves beyond the Certificate of Analysis (CoA) to address what actually happens in your flask.
Part 1: Impurity Identification & Profiling
Commercial batches typically specify a purity of ~95%. The remaining 5% is not random noise; it is a predictable mixture of starting materials and degradation products.
Table 1: Common Impurity Profile
| Impurity | Origin | Detection (1H NMR, DMSO-d6) | Impact on Application |
| Ethanol | Residual solvent / Hydrolysis byproduct | Generally benign, but alters stoichiometry in sensitive condensations. | |
| Diethyl Oxalate | Unreacted starting material | Competes in nucleophilic attacks; lowers yield. | |
| Ethyl Acetate | Unreacted starting material | Benign solvent residue. | |
| Sodium Carbonate | Reaction with atmospheric CO2 | Not visible in 1H NMR; high pH in aqueous solution. | Can alter pH-sensitive reaction kinetics; indicates poor storage. |
| Ethyl Sodium Pyruvate | Critical Degradation Product (via decarboxylation) | Distinct singlet methyl ~ | Chain Terminator. Will not cyclize to form 6-membered rings. |
| Polymeric Species | Aldol-type self-condensation | Broad baseline humps in alkyl region | Causes "gummy" texture and yellow/brown discoloration. |
Analytical Deep Dive: The Enol Signature
The sodium salt exists almost exclusively as the enolate . In 1H NMR (DMSO-d6), look for the characteristic vinyl proton.
-
Product Signal: A sharp singlet typically between
5.0 – 5.5 ppm (vinyl CH). -
Red Flag: If you see a loss of this integral and a rise in broad aliphatic signals, your salt has polymerized or hydrolyzed.
Part 2: Stability & Degradation Mechanism
The most common complaint we receive is: "The white powder turned yellow/orange and became sticky."
This is not simple oxidation; it is a Hydrolysis-Decarboxylation Cascade . The salt is hygroscopic. Once it absorbs water, it hydrolyzes to the unstable beta-keto acid intermediate, which spontaneously decarboxylates or polymerizes.
Pathway Visualization
Caption: The degradation cascade triggered by moisture. The formation of Ethyl Pyruvate is irreversible and destroys the dicarbonyl functionality required for heterocycle synthesis.
Part 3: Troubleshooting & FAQs
Scenario A: The "Brown Gum" Issue
Q: My material arrived as a yellowish, sticky solid instead of a white powder. Can I still use it?
-
Diagnosis: The material has absorbed moisture, leading to partial hydrolysis and self-condensation (aldol-like polymerization).
-
Action:
-
Do NOT use for precise kinetic studies or GMP manufacturing.
-
Salvage Protocol (Research Grade only):
-
Suspend the solid in cold, anhydrous Ethanol or Ethyl Acetate .
-
The impurities (diethyl oxalate, ethyl pyruvate, polymers) are generally more soluble in organic solvents than the sodium salt.
-
Triturate (grind/stir) aggressively.
-
Filter rapidly under Argon/Nitrogen.
-
Dry in a vacuum desiccator over
.
-
-
Scenario B: Low Yield in Cyclization
Q: I am synthesizing a pyrazole using hydrazine, but my yield is 40% lower than reported.
-
Root Cause: Presence of Diethyl Oxalate (starting material).[1]
-
Mechanism: Hydrazine reacts faster with diethyl oxalate (forming hydrazide byproducts) than with the ketone of your oxalacetate.
-
Test: Run a GC or NMR. If Diethyl Oxalate > 2%, add a slight excess of the oxalacetate salt (1.1 - 1.2 eq) to compensate, or purify the salt by washing with cold diethyl ether (the salt is insoluble, diethyl oxalate is soluble).
Scenario C: pH Drift
Q: Upon dissolving the salt in water, the pH is higher than expected (>9).
-
Root Cause: Residual Sodium Ethoxide or Sodium Carbonate .
-
Impact: High pH can trigger rapid hydrolysis of the ester groups before your main reaction starts.
-
Fix: Always buffer your aqueous reaction media before adding the salt. Do not rely on the salt to self-buffer.
Part 4: Validated Experimental Protocols
Protocol 1: Purity Check via Titration (Non-Aqueous)
Why: NMR integration errors are common with hygroscopic salts. Titration is absolute.
-
Solvent: Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid (
) in acetic acid. -
Indicator: Crystal Violet.
-
Endpoint: Blue-green.
-
Calculation: Measures the total base content (sodium enolate). Note that Na2CO3 will also titrate, so pair this with NMR to rule out inorganic carbonates.
Protocol 2: Recrystallization / Purification
Note: True recrystallization is difficult due to thermal instability. Trituration is preferred.
-
Place 10 g of crude sodium diethyl oxalacetate in a flask.
-
Add 30 mL of anhydrous Ethanol (cooled to 0°C).
-
Stir vigorously for 15 minutes. The sodium salt remains suspended; impurities dissolve.
-
Filter through a sintered glass funnel (medium porosity).
-
Wash the cake with 10 mL cold anhydrous Diethyl Ether .
-
Dry under high vacuum at room temperature for 4 hours.
-
Success Metric: The filtrate should be yellow (impurities), and the filter cake should be white/off-white.
-
References
-
Tsai, C. S. (1967).[2] Spontaneous decarboxylation of oxalacetic acid. Canadian Journal of Chemistry. (Cited via ResearchGate snippet on degradation kinetics). [Link]
Sources
challenges in the purification of Diethyl 2-oxosuccinate, sodium salt
Troubleshooting & Purification Guide[1]
Introduction: The "Hidden" Instability
Sodium diethyl oxalacetate (Diethyl 2-oxosuccinate, sodium salt) is a critical enolate intermediate often used in the synthesis of heterocycles (e.g., pyrazolones) and as a precursor to oxalacetic acid. While theoretically simple, its practical handling is plagued by two main issues: extreme hygroscopicity and facile hydrolysis/decarboxylation .
Unlike stable inorganic salts, this compound is an organic enolate. It does not "purify" in the traditional sense of recrystallization from hot solvents; heat and protic solvents often degrade it. Therefore, "purification" for this compound is synonymous with controlled precipitation and rigorous washing .
This guide addresses the specific failure modes researchers encounter when isolating this salt.
Module 1: Isolation & The "Oily Precipitate" Problem
Context: The synthesis typically involves the Claisen condensation of diethyl oxalate and ethyl acetate with sodium ethoxide. The critical step is forcing the sodium salt out of the solution as a solid.
Troubleshooting Guide
Q: Why is my product precipitating as a yellow/orange oil instead of a white powder?
-
Diagnosis: This usually indicates solvent trapping or oligomerization due to excess heat or insufficient agitation.
-
The Fix:
-
Temperature Control: Ensure the reaction mixture is kept between 0–10°C during the addition of sodium ethoxide. Above 15°C, self-condensation side reactions increase, leading to oily impurities [1].
-
The "Crash" Solvent: If the product oils out, add a non-polar co-solvent like anhydrous diethyl ether or MTBE to the ethanolic mixture. This reduces the solubility of the salt and forces crystallization.[1]
-
Mechanical Intervention: Vigorous stirring is non-negotiable. If an oil forms, stop stirring, let it settle, decant the supernatant, and triturate (grind) the oil with fresh anhydrous ether until it solidifies.
-
Q: The precipitate is extremely fine and clogs the filter. How do I recover it?
-
Diagnosis: Rapid precipitation creates micro-crystals that blind filter pores.
-
The Fix:
-
Sintered Glass: Use a coarse sintered glass funnel (Porosity 2 or 3) rather than paper. Paper fibers absorb moisture and can contaminate the hygroscopic salt.
-
Nitrogen Blanket: Perform filtration under a stream of dry nitrogen to prevent the "mud-cracking" cake from absorbing atmospheric moisture.
-
Module 2: Purification via Washing (The "Clean" Up)
Context: You cannot recrystallize this salt from hot ethanol (it will decompose). Purification relies on washing away the impurities: unreacted diethyl oxalate, ethyl acetate, and sodium ethoxide.
Troubleshooting Guide
Q: My isolated solid smells strongly of esters even after drying. Is it pure?
-
Diagnosis: No. Trapped starting materials (diethyl oxalate) are present.[2]
-
The Fix:
-
The Displacement Wash: Wash the filter cake with 3 x volumes of anhydrous diethyl ether . Ether is miscible with the starting esters but is a poor solvent for the sodium salt.
-
The "Soak" Method: If the smell persists, re-suspend the solid in dry ether, stir for 20 minutes, and re-filter. This is more effective than a simple pour-over wash.
-
Q: The solid turns yellow during the washing step.
-
Diagnosis: Oxidation or hydrolysis is occurring.[3] The enolate is sensitive to oxygen and moisture.
-
The Fix:
-
Solvent Quality: Ensure your wash solvents are peroxide-free and anhydrous.
-
Speed: Minimize the time the filter cake is exposed to air.
-
Color Standard: A pure product should be white to off-white. A canary yellow color is acceptable (conjugated enolate), but orange or brown indicates significant degradation [2].
-
Module 3: Drying & Storage (The Stability Check)
Context: This is the most common point of failure. The salt is hygroscopic; absorbing water leads to hydrolysis back to oxalacetic acid, which then decarboxylates to pyruvate derivatives.
Troubleshooting Guide
Q: The powder turned into a "goo" inside the vacuum oven.
-
Diagnosis: You applied heat. The crystal lattice collapsed, or residual solvent lowered the melting point.
-
The Fix:
-
Cold Vacuum: Dry at room temperature (20–25°C) under high vacuum (< 5 mbar). Do not heat above 40°C.
-
Desiccant: Use a vacuum desiccator with P₂O₅ or KOH pellets to trap the ethanol/water being pulled off.
-
Q: How do I store it for long periods?
-
Protocol:
-
Flush the container with Argon or Nitrogen.
-
Seal tightly (Parafilm is insufficient; use a screw cap with a Teflon liner).
-
Refrigerate: Store at 2–8°C.
-
Warning: Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold solid [3].
-
Module 4: Quality Control & Validation
Context: How do you prove you have the sodium salt and not the hydrolyzed ester?
Data Summary Table: Quality Markers
| Parameter | Specification (Target) | Failure Indicator |
| Appearance | White to pale yellow powder | Orange/Brown clumps or oil |
| Solubility | Soluble in water (with hydrolysis), Ethanol | Insoluble in Ether |
| Titration | > 94.0% (Perchloric acid titration) | < 90% (Indicates solvent trapping) |
| 1H NMR (D₂O) | Peaks shift due to enolate form | Presence of broad -OH peaks or decarboxylation products |
Q: My NMR in D₂O shows a complex mixture.
-
Explanation: In D₂O, the salt immediately hydrolyzes and equilibrates between the keto and enol forms of the free acid/ester. You will see multiple species.
-
Better Method: For identity confirmation, run the NMR in DMSO-d6 or MeOD (though exchange will still occur). The most reliable assay for purity is often functional titration (acid-base) rather than NMR integration due to these equilibria.
Visual Workflow: Synthesis & Purification Logic
References
-
Craggo, E. J. "Preparation of Sodium Diethyl Oxalacetate." U.S. Patent 4,902,819, 1990.
- Grounding: Defines the temperature constraints (0-15°C)
-
Thermo Scientific Chemicals. "Diethyl oxalacetate sodium salt, 95% Product Specification." Fisher Scientific.[2][4]
-
Grounding: Validates appearance (pale yellow) and storage conditions (moisture sensitive).
-
-
Sigma-Aldrich. "Safety Data Sheet: Diethyl oxalacetate sodium salt." Merck KGaA.
- Grounding: Provides safety data, hygroscopicity warnings, and handling protocols.
-
Cox, R. F. B., et al. "Ethyl Ethoxalylpropionate." Organic Syntheses, Coll. Vol. 2, p. 272, 1943.
- Grounding: While describing a derivative, this foundational text establishes the "wash with dry ether" protocol for oxalacetate salts to remove starting m
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effect of temperature on the stability of Diethyl 2-oxosuccinate, sodium salt
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Diethyl 2-oxosuccinate, sodium salt (also known as Diethyl oxalacetate, sodium salt). We will address common challenges related to its stability, particularly the effects of temperature, to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing questions regarding the handling and stability of Diethyl 2-oxosuccinate, sodium salt.
Q1: What are the optimal storage conditions for solid Diethyl 2-oxosuccinate, sodium salt?
A: There is a consensus that the compound should be stored in a cool, dry environment, but recommendations vary based on intended storage duration. For long-term storage (months to years), storing at -20°C is the best practice to minimize degradation kinetics.[1] For short-term storage (weeks), 0-8°C is acceptable.[2] If refrigerated storage is unavailable, keep it in a cool (<15°C), dark, and well-ventilated place, tightly sealed to protect from moisture. The compound is known to be moisture-sensitive, which is a critical factor in its stability.[3]
Q2: How stable is the solid compound at ambient room temperature?
A: The solid form of Diethyl 2-oxosuccinate, sodium salt is relatively stable for short periods (hours to days) at ambient temperature, provided it is protected from moisture. Its high melting point of 188-190°C indicates significant thermal stability in the solid state.[2][4] However, for routine lab use, it is crucial to minimize its time outside of controlled cold storage. We recommend allowing the container to equilibrate to room temperature before opening to prevent water condensation on the cold powder.
Q3: What are the primary degradation pathways I should be concerned about?
A: The two primary degradation pathways are hydrolysis and, subsequently, decarboxylation.
-
Hydrolysis: As an ester, the compound is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions and accelerated by heat.[5] This breaks down the ester linkages to form ethanol and the sodium salt of oxaloacetic acid.
-
Decarboxylation: The product of hydrolysis, oxaloacetic acid, is a β-keto acid, a class of compounds known for its instability. It can readily lose carbon dioxide (decarboxylate), especially when heated, to form pyruvate.
Q4: How does temperature affect the stability of the compound in solution?
A: Temperature is a critical factor in solution stability. In aqueous or protic solvents, elevated temperatures significantly accelerate the rate of hydrolysis.[6][7] Therefore, solutions should be prepared fresh using cold solvents and kept on ice during use whenever possible. The pH of the solution also plays a major role; stability is generally greatest near neutral pH, while strongly acidic or basic conditions will catalyze rapid degradation.[5][8]
Q5: What are the expected degradation products if my sample has been compromised?
A: If your sample has degraded, you would primarily expect to find ethanol and sodium pyruvate (the salt of pyruvic acid resulting from hydrolysis followed by decarboxylation). Depending on the extent of degradation, you may also detect the intermediate hydrolysis product, the sodium salt of oxaloacetic acid.
Section 2: Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered during experimentation.
| Problem / Observation | Probable Cause(s) | Recommended Solution & Explanation |
| Inconsistent Experimental Results / Low Yields | 1. Compound Degradation: The solid material was improperly stored or handled. 2. In-situ Degradation: The compound degraded in the reaction solvent due to excessive heat or non-optimal pH. | 1. Verify Storage: Confirm that the compound is stored at or below the recommended temperature (see FAQ 1) in a tightly sealed container. Aliquot the powder into smaller, single-use vials upon receipt to minimize freeze-thaw cycles and moisture exposure for the bulk supply. 2. Optimize Reaction Conditions: Prepare solutions immediately before use with cold, degassed solvents. If the reaction allows, maintain the temperature below room temperature. Use a buffered system to maintain a neutral pH unless your protocol requires otherwise. |
| Solid Compound Appears Clumped or Discolored | Moisture Absorption: The material is hygroscopic and has been exposed to ambient humidity.[3] | Handle with Care: This indicates potential hydrolysis. While the material may still be usable for non-critical applications, for sensitive assays, it is recommended to use a fresh, unopened lot. In the future, store the container inside a desiccator, even when refrigerated. For highly sensitive work, handle the powder in a glove box under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) | Presence of Degradation Products: The sample has partially or fully degraded. | Identify Contaminants: Compare your data to reference spectra of potential degradation products like ethanol, pyruvic acid, and oxaloacetic acid. Run a Control: Prepare a fresh solution from a new vial of the compound and analyze it immediately (t=0) to establish a baseline of purity. This will help confirm if degradation is occurring during your experimental workflow or if the stock material was already compromised. |
Section 3: Protocols and Methodologies
These protocols are designed to ensure maximum stability and reproducibility.
Protocol 3.1: Recommended Handling and Storage of Solid Compound
-
Receipt and Inspection: Upon receiving the compound, inspect the container seal for integrity. Note the manufacturer's storage recommendation on the label.
-
Aliquoting for Long-Term Storage: For bulk containers, it is highly advisable to aliquot the powder into smaller, pre-weighed, airtight vials under a dry, inert atmosphere (if available). This prevents repeated exposure of the main stock to ambient conditions.
-
Storage: Place the main container and all aliquots in a freezer at -20°C for long-term storage.[1] Ensure containers are tightly sealed.
-
Retrieval for Use: When ready to use, remove a single aliquot vial from the freezer. Allow the vial to warm completely to room temperature on the benchtop (approx. 30-60 minutes) before opening . This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.
Protocol 3.2: Preparation of a Stabilized Aqueous Stock Solution
-
Solvent Preparation: Use high-purity, deionized water. For maximal stability, pre-chill the water to 4°C and degas it by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. If your experiment is pH-sensitive, use a cold, degassed buffer (e.g., phosphate or HEPES) at a neutral pH.
-
Weighing: After allowing the vial to equilibrate to room temperature, weigh the desired amount of Diethyl 2-oxosuccinate, sodium salt quickly. Minimize the time the container is open.
-
Dissolution: Add the powder to the cold solvent while gently stirring or vortexing in a cold bath (ice-water).
-
Immediate Use: Use the solution immediately after preparation. Do not store stock solutions, even when frozen, as degradation can still occur during freeze-thaw cycles and in the liquid state.
Section 4: Data and Visualizations
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Synonyms | Diethyl oxalacetate sodium salt, Oxalacetic acid diethyl ester sodium salt | [2][9] |
| CAS Number | 40876-98-0 | [1][2][3] |
| Molecular Formula | C₈H₁₁NaO₅ | [1][2][10] |
| Molecular Weight | 210.16 g/mol | [1][10] |
| Appearance | Yellow or off-white to beige crystalline powder | [2][3] |
| Melting Point | 188 - 190 °C | [2][4] |
Table 2: Temperature-Based Storage Recommendations and Rationale
| Storage Temp. | Recommended Duration | Rationale & Key Considerations |
| -20°C | Long-Term (> 1 month) | Optimal: Minimizes all potential degradation pathways by significantly slowing reaction kinetics. Protects against both thermal and hydrolytic degradation.[1] |
| 0-8°C | Short-Term (< 1 month) | Acceptable: Sufficient for working stock. Keeps the compound well below temperatures where degradation is significant. Moisture protection remains critical.[2] |
| <15°C (Cool, Dark) | Very Short-Term (days) | Sub-optimal: Use only if refrigeration is not possible. The primary risk is accelerated hydrolysis if any moisture is present. Must be in a tightly sealed container. |
| Ambient (~25°C) | Not Recommended for Storage | High Risk: Significant risk of moisture absorption and subsequent hydrolysis, leading to compromised sample integrity and inconsistent results. |
Diagrams
Caption: Recommended workflow for handling and solution preparation.
Caption: Simplified chemical degradation pathway.
Section 5: References
-
Bachman, G. B. (1990). U.S. Patent No. 4,902,819. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
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Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL DIETHYL SUCCINATE. Retrieved from [Link]
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ChemBK. (2024). Sodium diethyl oxaloacetate. Retrieved from [Link]
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Metascience. (n.d.). Safety Data Sheet Diethyl succinate. Retrieved from [Link]
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Fisher Scientific. (2025). Safety Data Sheet: Diethyl oxalacetate sodium salt. Retrieved from [Link]
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Otto Chemie Pvt Ltd. (n.d.). Diethyl oxalacetate sodium salt, 95%. Retrieved from [Link]
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Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Publicación Semestral Pädi, 8(16), 119-125.
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Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]
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Prieto, C., et al. (2023). Experimental evaluation of the thermal degradation of solar salt under different gas covers. Journal of Energy Storage, 72, 108412.
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LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Stenutz, R. (n.d.). diethyl 2-oxosuccinate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7268, Diethyl Oxalate. Retrieved from [Link]
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Organic Syntheses. (n.d.). cetylmalonic ester. Retrieved from [Link]
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Gontarz, Z., & Podsiadło, S. (1994). Stages of thermal decomposition of sodium oxo-salts of sulphur. Journal of Thermal Analysis, 41(2-3), 523-529.
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Mahdavi, F., et al. (2015). Effect of temperature & salt concentration on salt tolerant nitrate-perchlorate reducing bacteria: Nitrate degradation kinetics. Journal of Environmental Science and Health, Part A, 50(12), 1251-1258.
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Joseph, C., et al. (2007). Thermal, FT–IR and dielectric studies of gel grown sodium oxalate single crystals. Bulletin of Materials Science, 30(4), 363-368.
-
Wang, Y., et al. (2022). Effects of the Temperature and Salt Concentration on the Structural Characteristics of the Protein (PDB Code 1BBL). International Journal of Molecular Sciences, 23(11), 5945.
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Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for Diethyl Oxaloacetate Synthesis
For researchers and professionals in drug development and synthetic chemistry, the Claisen condensation remains a cornerstone for carbon-carbon bond formation. The synthesis of diethyl oxaloacetate, a critical building block for pharmaceuticals and heterocyclic compounds, is a classic example of a crossed Claisen condensation between diethyl oxalate and ethyl acetate. Traditionally, sodium ethoxide has been the go-to base for this transformation. However, its use is not without challenges, including moisture sensitivity and the potential for side reactions if not handled under strictly controlled conditions.
This guide provides an in-depth comparison of alternative reagents to sodium ethoxide, offering field-proven insights into their performance, mechanistic nuances, and practical applications. We will explore stronger, non-nucleophilic, and alternative alkoxide bases, providing the experimental data and protocols necessary for you to make informed decisions in your own synthetic endeavors.
The Benchmark: Claisen Condensation with Sodium Ethoxide
The reaction mechanism using sodium ethoxide sets the standard for comparison. The process is a finely balanced, multi-step equilibrium, as illustrated below.
The Underlying Chemistry: Mechanism of Action
The Claisen condensation's success hinges on the final, irreversible deprotonation of the β-keto ester product, which drives the entire reaction sequence to completion.[1][2]
-
Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.[2]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[2] Diethyl oxalate is an ideal substrate as it lacks α-hydrogens and thus cannot undergo self-condensation.[2][3]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group to form the desired diethyl oxaloacetate.[2]
-
Driving Force - Deprotonation: The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than ethanol (pKa ≈ 16).[4] The ethoxide ion generated in the previous step rapidly and irreversibly deprotonates the product, forming a highly stabilized sodium enolate. This final acid-base reaction is the thermodynamic driving force of the entire condensation.[1][2][5]
-
Protonation: A final acidic workup is required to neutralize the enolate and any residual base, yielding the final diethyl oxaloacetate product.[1][2]
Caption: General mechanism of the Claisen condensation for diethyl oxaloacetate synthesis.
Alternative Reagents: A Comparative Analysis
While effective, sodium ethoxide requires careful handling. The choice of an alternative is often dictated by the need for higher yields, cleaner reactions, or compatibility with sensitive functional groups.
Sodium Hydride (NaH)
Sodium hydride is a powerful, non-nucleophilic base that offers a significant advantage over sodium ethoxide.
-
Expertise & Experience: As a solid, NaH is easier to handle in terms of accurate measurement compared to the often-hygroscopic solid sodium ethoxide or its solutions. In the reaction, NaH deprotonates the small amount of ethanol formed as a byproduct of the condensation, generating sodium ethoxide in situ. The other byproduct is hydrogen gas, which bubbles out of the reaction mixture, effectively driving the equilibrium forward. This makes the reaction essentially irreversible from the outset. Using stronger bases like sodium hydride often increases the overall yield.[6][7]
-
Trustworthiness: The use of NaH requires a truly anhydrous solvent (like THF or toluene) as it reacts violently with water. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the evolved hydrogen gas.
Lithium Diisopropylamide (LDA)
LDA is a strong, sterically hindered, non-nucleophilic base, making it a highly selective tool for enolate formation.
-
Expertise & Experience: The primary advantage of LDA is its ability to rapidly and quantitatively convert an enolizable ester into its lithium enolate at low temperatures (typically -78 °C).[8] This "pre-formation" of the enolate allows for a controlled reaction when the electrophile (diethyl oxalate) is subsequently added. This method minimizes the self-condensation of the enolizable ester, although this is not a concern for diethyl oxalate which cannot self-condense.[2][3] Its non-nucleophilic nature prevents it from attacking the ester carbonyl group, a potential side reaction with smaller alkoxide bases.[1][9]
-
Trustworthiness: LDA is typically prepared in situ from diisopropylamine and n-butyllithium (n-BuLi), which is pyrophoric. Therefore, strict anhydrous and anaerobic techniques are mandatory. The requirement for cryogenic temperatures adds to the operational complexity.
Potassium tert-Butoxide (KOtBu)
As a bulky, non-nucleophilic base, potassium tert-butoxide offers a compelling alternative, particularly when enhanced reactivity is desired.
-
Expertise & Experience: KOtBu is a stronger base than sodium ethoxide and is highly soluble in common organic solvents like THF.[10][11] Its steric bulk minimizes nucleophilic attack on the ester carbonyl.[11] In many applications, the potassium counter-ion can lead to different reactivity and solubility of the resulting enolate compared to its sodium or lithium counterparts, sometimes resulting in higher yields or faster reaction rates.
-
Trustworthiness: Like other strong bases, KOtBu is highly sensitive to moisture and must be handled under an inert atmosphere. While less hazardous than NaH or n-BuLi, appropriate precautions are still necessary.
Magnesium Ethoxide (Mg(OEt)₂)
Magnesium ethoxide presents a milder, divalent alternative to the alkali metal alkoxides.
-
Expertise & Experience: Prepared from magnesium turnings and ethanol, often with an iodine crystal as an activator, magnesium ethoxide can serve as the base for the Claisen condensation.[12][13] The Lewis acidic nature of the Mg²⁺ ion can coordinate with the carbonyl oxygens of the reactants, potentially altering the reaction's stereoselectivity or reactivity profile. This can lead to cleaner reactions in certain contexts, although reaction times may be longer compared to those with stronger alkali metal bases.
-
Trustworthiness: The preparation of Mg(OEt)₂ from magnesium metal can be sluggish.[12] The resulting solid magnesium ethoxide is, however, reported to be stable and can improve reaction yields and product quality by reducing free ethanol in the reaction mixture.[13]
Data Presentation: At-a-Glance Comparison of Bases
| Reagent | Base Type | pKa (Conjugate Acid) | Key Advantages | Key Disadvantages | Typical Conditions |
| Sodium Ethoxide (NaOEt) | Alkoxide, Nucleophilic | ~16 (Ethanol) | Traditional, cost-effective, regenerates leaving group.[1] | Moisture sensitive, can cause transesterification if mismatched.[14] | 0-80 °C; Ethanol, THF, Toluene[15][16] |
| Sodium Hydride (NaH) | Hydride, Non-nucleophilic | ~36 (H₂) | High yield, irreversible reaction (H₂ evolution).[6][7] | Flammable solid, reacts violently with water, requires inert atmosphere. | 0-25 °C; Anhydrous THF, Toluene[17] |
| Lithium Diisopropylamide (LDA) | Amide, Non-nucleophilic | ~36 (Diisopropylamine) | Quantitative enolate formation, high selectivity, low temperatures.[8] | Requires cryogenic temps (-78°C), pyrophoric precursor (n-BuLi).[1][18] | -78 °C to RT; Anhydrous THF[18] |
| Potassium tert-Butoxide (KOtBu) | Alkoxide, Non-nucleophilic | ~19 (tert-Butanol) | Stronger than NaOEt, good solubility, bulky.[10][11] | Moisture sensitive, requires inert atmosphere. | Room Temperature; THF, ACN[19] |
| Magnesium Ethoxide (Mg(OEt)₂) | Divalent Alkoxide | ~16 (Ethanol) | Potentially milder, Lewis acid character may improve selectivity. | Slower reaction rates, preparation can be sluggish.[12] | Reflux; Ethanol[13] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of diethyl oxaloacetate.
Protocol 1: Synthesis using Sodium Ethoxide (Benchmark)
-
Reagents: Diethyl oxalate, Ethyl acetate, Sodium ethoxide (21 wt% in ethanol).[15]
-
Procedure:
-
To a suitable reactor equipped with a stirrer and cooling system, charge stoichiometric amounts of diethyl oxalate and ethyl acetate.
-
Cool the mixture to between 0 °C and 15 °C.[15]
-
Slowly add a 21 wt% solution of sodium ethoxide in ethanol, ensuring the reaction temperature is maintained below 15 °C.[15]
-
Stir the resulting mixture for a minimum of 2-4 hours at 5 °C to 15 °C. The sodium salt of diethyl oxaloacetate will precipitate.[15]
-
For workup, the reaction mixture is cooled, and dilute hydrochloric or sulfuric acid is added to neutralize the base and protonate the enolate salt.[16]
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
-
Protocol 2: Synthesis using Sodium Hydride (Alternative)
-
Reagents: Diethyl oxalate, Ethyl acetate, Sodium hydride (60% dispersion in mineral oil), Anhydrous THF.
-
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Charge the flask with sodium hydride (wash with anhydrous hexane to remove mineral oil if necessary) and anhydrous THF.
-
In the dropping funnel, prepare a mixture of diethyl oxalate and ethyl acetate in anhydrous THF.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add the ester mixture to the NaH suspension. Control the addition rate to manage the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until hydrogen evolution ceases.
-
Follow workup and purification steps as described in Protocol 1, taking care to quench any unreacted NaH by slowly adding ethanol at 0 °C before the acidic workup.
-
Caption: A generalized workflow for the synthesis of diethyl oxaloacetate.
Conclusion and Recommendations
The synthesis of diethyl oxaloacetate via the Claisen condensation is a robust and scalable reaction. While sodium ethoxide remains a reliable and cost-effective choice, its performance can be surpassed by alternative reagents, particularly when higher yields and purity are paramount.
-
For maximizing yield and driving the reaction to completion, sodium hydride is an excellent choice, provided the necessary safety infrastructure is in place to handle flammable gas evolution.[6][7]
-
For reactions requiring high precision and control, especially with more complex or sensitive substrates, the quantitative enolate formation offered by LDA at cryogenic temperatures is unparalleled, though it comes with higher operational complexity.[8]
-
Potassium tert-butoxide represents a strong, practical alternative that often provides enhanced reactivity in standard laboratory settings without the hazards associated with NaH or n-BuLi.[10]
-
Magnesium ethoxide is a niche option that may offer unique selectivity advantages due to its Lewis acidic character and is worth exploring for process optimization.[13]
Ultimately, the selection of the optimal base is a multi-faceted decision. It requires a thorough analysis of the desired outcome (yield, purity), process constraints (safety, equipment, cost), and the specific chemical nature of the substrates involved. This guide serves as a foundational tool to empower you, the researcher, to move beyond the traditional and select the most effective reagent for your synthetic goals.
References
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Wikipedia. Claisen condensation. [Link]
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Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]
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Organic Chemistry Portal. Claisen Condensation. [Link]
- Google Patents. (2015). EP2874992B1 - Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia.
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Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. [Link]
- Google Patents. (1990).
-
Patsnap Eureka. (2025). Oxaloacetate Synthesis: Methods for Maximizing Purity. [Link]
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Patsnap Eureka. (2025). Optimizing Oxaloacetate Yield in Industrial Processes. [Link]
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Patsnap Eureka. (2025). Oxaloacetate Synthesis: Techniques for Enhanced Stability. [Link]
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ChemicalDesk.Com. (2013). Claisen Condensation. [Link]
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Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]
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L.S.College, Muzaffarpur. (2020). Claisen condensation. [Link]
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Taylor & Francis Online. (2006). A Convenient Preparation of Dimethyl and Diethyl Oxaloacetate. [Link]
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Sciencemadness Discussion Board. (2016). Claisen Reaction. [Link]
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PMC. (2018). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. [Link]
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University of Babylon. The Claisen Condensation. [Link]
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ACS Omega. (2018). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. [Link]
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Shaanxi Cuikang Pharmaceutical Technology Co., Ltd. Diethyl oxalacetate(CAS:108-56-5). [Link]
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Organic Syntheses. 5-Dodecen-2-one, (E)-. [Link]
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SciSpace. (1962). The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses1. [Link]
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molecularCODE.bio. (2026). Oxaloacetate. [Link]
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Organic Syntheses. 6. [Link]
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
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BDMAEE. (2023). diethyl oxalate. [Link]
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Wikipedia. Oxaloacetic acid. [Link]
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Chemical Educator. (2025). Understanding the Claisen Reaction: A Deep Dive Into Its Types and Mechanisms. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]
-
ResearchGate. Putative catalytic mechanism for the soluble oxaloacetate decarboxylase. [Link]
-
CHEM 330 Handout. (2006). Principle: a successful cross-Claisen reaction requires the preformed enolate to. [Link]
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Indian Academy of Sciences. (2023). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. [Link]
-
Rajdhani College. The Claisen condensation. [Link]
-
Organic & Biomolecular Chemistry. (2019). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. [Link]
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biological efficacy of Diethyl 2-oxosuccinate derivatives compared to parent compound
Executive Summary: The Scaffold vs. The Warhead
Diethyl 2-oxosuccinate (DEOS), also known as diethyl oxaloacetate, occupies a unique dual niche in biomedical research. It serves simultaneously as a metabolic pro-drug for oxaloacetate (OAA) and as a versatile synthetic scaffold for heterocyclic drug discovery.
This guide compares the biological efficacy of the parent compound (DEOS) against its chemically modified derivatives. The distinction is fundamental:
-
Parent (DEOS): Acts as a membrane-permeable delivery system for oxaloacetate, targeting mitochondrial bioenergetics, neuroprotection, and lifespan extension.
-
Derivatives (Heterocycles): Formed by locking the unstable keto-enol motif into rigid structures (pyrazoles, hydrazones), these compounds switch the biological target from host metabolism to pathogen inhibition (antimicrobial/antifungal).
Parent Compound Analysis: Diethyl 2-Oxosuccinate (DEOS)
Mechanism of Action: The Pro-Drug Strategy
Oxaloacetate (OAA) is a critical Krebs cycle intermediate and a potent glutamate scavenger. However, its therapeutic utility is severely limited by poor membrane permeability and rapid spontaneous decarboxylation to pyruvate (half-life ~14 hours in solution).
DEOS addresses these limitations through esterification, masking the charged carboxyl groups to facilitate passive diffusion across the plasma membrane. Once intracellular, nonspecific esterases hydrolyze DEOS back into active OAA.
Key Biological Activities of DEOS/OAA:
-
Neuroprotection: Activates the blood-resident enzyme Glutamate-Oxaloacetate Transaminase (GOT) , creating a "glutamate sink" that lowers brain glutamate levels during ischemic stroke or traumatic brain injury [1].
-
Lifespan Extension: Mimics dietary restriction in C. elegans via the AMPK/FOXO (DAF-16) signaling pathway, independent of insulin signaling [2][3].
-
Warburg Effect Reversal: Inhibits glycolysis in hepatocellular carcinoma (HepG2) cells by enhancing oxidative phosphorylation (OXPHOS), leading to cancer cell apoptosis [4].[1][2]
Pharmacokinetic Comparison: Acid vs. Ester
| Feature | Oxaloacetate (Parent Acid) | Diethyl 2-Oxosuccinate (Ester) |
| Membrane Permeability | Low (Requires specific transporters) | High (Lipophilic diffusion) |
| Stability (Aqueous) | Poor (Decarboxylates to Pyruvate) | Moderate (Susceptible to hydrolysis) |
| Cellular Uptake | Limited | Enhanced (Esterase-dependent activation) |
| Primary Indication | IV infusion (Acute Stroke) | Oral/Cellular Pro-drug (Longevity/Metabolism) |
Derivative Analysis: Heterocyclic Transformations
By reacting the 1,3-dicarbonyl and ketone functionalities of DEOS with nucleophiles (hydrazines, amines), researchers synthesize rigid heterocycles. These modifications abolish the metabolic activity of the parent scaffold and replace it with potent antimicrobial and cytotoxic properties.
Pyrazole Derivatives[3]
-
Synthesis: Cyclocondensation of DEOS with hydrazine hydrates or substituted phenylhydrazines.
-
Efficacy: Potent antimicrobial agents.[3] The pyrazole ring mimics the pharmacophore of drugs like Celecoxib, but in this context, it disrupts bacterial cell walls.
-
Data: 3,5-disubstituted pyrazoles derived from DEOS show MIC values comparable to standard antibiotics like Ampicillin against S. aureus and E. coli [5][6].
Hydrazone Derivatives[3]
-
Synthesis: Condensation of the ketone group with acid hydrazides (Schiff base formation).
-
Efficacy: Antitubercular activity.[2][3] The hydrazone moiety (-CONHN=CH-) chelates transition metals essential for bacterial metalloenzymes.
-
Data: Isonicotinoyl hydrazones derived from oxo-esters exhibit MICs as low as 0.5–6.25 µg/mL against M. tuberculosis [7].
Comparative Efficacy Data
The following table contrasts the biological performance of the parent ester against its two most common derivative classes. Note the Target Shift : The parent targets the host, while derivatives target the pathogen.
Table 1: Biological Efficacy Profile
| Compound Class | Primary Target | Mechanism | Key Metric (Experimental) |
| DEOS (Parent) | Mitochondria (Host) | Enhances Krebs cycle flux; Scavenges Glutamate | Lifespan: +25% extension in C. elegans [2]Neuroprotection: 80% infarct reduction (Rat MCAO) [1] |
| Pyrazole Derivative | Bacterial Cell Wall | Membrane disruption; Enzyme inhibition | Antimicrobial: MIC 12.5 µg/mL (S. aureus) [5]Antifungal: MIC 25 µg/mL (C. albicans) |
| Hydrazone Derivative | Metalloenzymes | Metal Chelation (Fe/Cu sequestration) | Antitubercular: MIC 6.25 µg/mL (M. tuberculosis) [7] |
Visualizing the Divergence
The diagram below illustrates how the DEOS scaffold diverges into two distinct biological fates based on chemical processing.
Caption: Functional divergence of DEOS. Top path: Pro-drug activation for host metabolism. Bottom path: Chemical conversion to antimicrobial agents.[3]
Experimental Protocols
Protocol A: Evaluating DEOS as a Metabolic Pro-Drug (Cellular)
Objective: Assess the ability of DEOS to inhibit glycolysis (Warburg effect) in cancer cells.
-
Cell Preparation: Culture HepG2 cells in DMEM (high glucose) until 70% confluence.
-
Treatment:
-
Group A (Control): Vehicle (DMSO < 0.1%).
-
Group B (Parent): DEOS (dissolved in PBS, pH 7.4) at 5–50 mM. Note: Fresh preparation is critical due to stability.
-
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Assay (MTT): Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.
-
Metabolic Flux Analysis: Measure Extracellular Acidification Rate (ECAR) to quantify glycolysis inhibition using a Seahorse analyzer.
-
Expected Result: DEOS treatment reduces ECAR and increases Oxygen Consumption Rate (OCR) compared to control [4].
-
Protocol B: Synthesis & Screening of Pyrazole Derivatives
Objective: Transform DEOS into an antimicrobial agent and determine MIC.
Step 1: Synthesis
-
Reactants: Mix DEOS (0.01 mol) and Phenylhydrazine (0.01 mol) in Ethanol (20 mL).
-
Catalysis: Add 3 drops of Glacial Acetic Acid.
-
Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:2).
-
Isolation: Cool to precipitate solid. Filter, wash with cold ethanol, and recrystallize.
Step 2: Antimicrobial Assay (Broth Microdilution)
-
Inoculum: Prepare S. aureus suspension (0.5 McFarland standard).
-
Dilution: Prepare serial 2-fold dilutions of the Pyrazole derivative in 96-well plates (Range: 100 µg/mL to 0.1 µg/mL).
-
Control: Include Ampicillin as positive control and DEOS (Parent) as negative control.
-
Incubation: 37°C for 24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).
-
Validation: The Parent (DEOS) should show no inhibition (MIC > 500 µg/mL), while the Derivative should show inhibition at < 50 µg/mL.
-
References
-
Campos, F. et al. (2011). Neuroprotection by glutamate oxaloacetate transaminase in ischemic stroke: an experimental study. Journal of Cerebral Blood Flow & Metabolism, 31(6), 1378-1386.
-
Williams, D. S. et al. (2009). Oxaloacetate supplementation increases lifespan in Caenorhabditis elegans through an AMPK/FOXO-dependent pathway. Aging Cell, 8(6), 765-768.
-
Edwards, C. et al. (2013). Malate and Fumarate Extend Lifespan in Caenorhabditis elegans. PLoS ONE, 8(3), e58345.
-
Kuang, Y. et al. (2018). Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis.[1][2] Cancer Medicine, 7(4), 1416-1429.[1]
-
Bozorov, K. et al. (2014). Synthesis and antimicrobial activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 102, 552-565.
-
Ahsan, M. J. et al. (2011). Synthesis and antimicrobial activity of some new pyrazole derivatives. Journal of Saudi Chemical Society, 19(6), 621-628.
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research, 26, 287–301.
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A Comparative Guide to the Synthesis of 2-Oxosuccinates: Mechanisms, Methodologies, and Practical Insights
Introduction: The Central Role of 2-Oxosuccinates in Chemical Synthesis
2-Oxosuccinates, particularly diethyl 2-oxosuccinate (commonly known as diethyl oxalacetate), are highly valuable intermediates in organic synthesis. Their unique β-keto ester functionality makes them versatile building blocks for constructing a wide array of more complex molecules.[1] They are pivotal in the synthesis of pharmaceuticals, dyes, agrochemicals, and various heterocyclic compounds like pyrazolone derivatives.[2][3] Given their utility, the efficient and scalable synthesis of 2-oxosuccinates is a topic of significant interest for researchers in both academic and industrial settings.
This guide provides a comparative analysis of the primary reaction mechanisms for synthesizing 2-oxosuccinates. We will delve into the mechanistic underpinnings of each approach, explain the rationale behind specific experimental choices, and present objective comparisons supported by experimental data to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Mechanism 1: The Classic Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation and remains one of the most traditional and widely used methods for preparing β-keto esters, including 2-oxosuccinates.[4][5] The reaction involves the base-mediated condensation between two ester molecules, where one must possess an α-hydrogen to be enolizable.[4][6] For the synthesis of diethyl 2-oxosuccinate, this involves the reaction between ethyl acetate and diethyl oxalate.[2][7]
Mechanistic Deep Dive
The reaction proceeds through a well-understood, multi-step mechanism:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate anion.[4][6]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in a tetrahedral intermediate.[6]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.[6]
-
Driving the Equilibrium: The product, diethyl 2-oxosuccinate, has α-protons that are significantly more acidic (pKa ≈ 11) than the starting ethyl acetate (pKa ≈ 25).[8] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-keto ester product. This final deprotonation step is thermodynamically favorable and effectively drives the entire reaction equilibrium toward the product side, ensuring a high yield.[4][6]
-
Acidic Workup: A final acidification step is required to neutralize the base and protonate the product enolate, yielding the final diethyl 2-oxosuccinate.[5]
Expertise in Practice: Why These Conditions?
-
Choice of Base: The use of sodium ethoxide (NaOEt) is critical. Employing a base whose alkoxide portion matches the alcohol portion of the esters (ethanol in this case) prevents transesterification, a potential side reaction that would scramble the ester groups and lead to a mixture of products.[4][6]
-
Stoichiometric Base Requirement: Unlike many catalytic reactions, the Claisen condensation requires at least a full equivalent of base. This is because the final, thermodynamically favorable deprotonation of the β-keto ester product consumes the base, effectively making it a reactant rather than a catalyst.[4][8]
-
Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0°C to 15°C).[3] This helps to control the exothermic nature of the reaction and minimize potential side reactions, such as self-condensation of ethyl acetate.
Caption: Mechanism of the Claisen condensation for diethyl 2-oxosuccinate synthesis.
Experimental Protocol: Claisen Synthesis of Sodium Diethyl Oxalacetate[2][3]
-
Reactor Setup: Charge a suitable reactor equipped with a stirrer, thermometer, and addition funnel with stoichiometric amounts of diethyl oxalate and ethyl acetate.
-
Cooling: Cool the mixture to a temperature between 5°C and 10°C using an ice bath.
-
Base Addition: Slowly add an 18-21 wt% solution of sodium ethoxide in ethanol to the stirred ester mixture. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 15°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for approximately 4 hours at a temperature of 5°C to 15°C. During this time, the sodium salt of diethyl oxalacetate will precipitate as a solid.
-
Heating (Optional Improvement): Heat the product mixture to 70°C - 80°C for about 30 minutes. This step helps to obtain a more free-flowing sodium salt that is easier to separate and purify.
-
Isolation: The resulting solid, sodium diethyl oxalacetate, can be isolated by filtration and washed with cold ethanol or ether.
Mechanism 2: C-Acylation of Pre-formed Enolates
An alternative strategy involves the direct acylation of a ketone or ester enolate. For synthesizing β-keto esters, this often involves the acylation of a readily available starting material like an acetoacetic ester, followed by a deacylation step to reveal the desired product.[9] This method offers versatility in introducing various acyl groups.
Mechanistic Deep Dive
-
Enolate Formation: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to completely deprotonate a starting β-dicarbonyl compound, like ethyl acetoacetate, to form its corresponding enolate.[9]
-
C-Acylation: The enolate is then treated with a highly reactive acylating agent, such as an N-acylbenzotriazole. The enolate attacks the acylating agent, displacing the benzotriazole group and forming a C-acylated intermediate.[9]
-
Regioselective Deacetylation: The resulting tri-carbonyl compound is then subjected to conditions that selectively cleave one of the acyl groups. For example, reaction with an alkoxide can selectively remove the acetyl group, yielding the enolate of the desired β-keto ester.
-
Acidic Workup: As with the Claisen condensation, a final acidic workup protonates the enolate to give the final 2-oxosuccinate derivative.
Expertise in Practice: Why These Conditions?
-
Choice of Base: Sodium hydride is an excellent choice as it is a powerful, non-nucleophilic base that irreversibly deprotonates the β-dicarbonyl starting material, driving the enolate formation to completion.
-
Acylating Agent: N-acylbenzotriazoles are effective for C-acylation reactions.[9][10] They are more reactive than standard esters or acid chlorides for this purpose and often lead to cleaner reactions with higher yields.
-
Control of Regioselectivity: The final deacetylation step is crucial for the success of this strategy. The choice of reaction conditions must favor the removal of the original acetyl group over the newly introduced acyl group.
Caption: General workflow for C-acylation/deacetylation synthesis of β-keto esters.
Mechanism 3: Chemoenzymatic and Biocatalytic Approaches
With the increasing demand for sustainable and "green" chemical processes, enzymatic methods for synthesizing keto acids have gained significant attention.[11] These approaches leverage the high specificity and efficiency of enzymes to perform transformations under mild, environmentally friendly conditions.
Mechanistic Deep Dive: Two Key Strategies
-
Deamination of Amino Acids: One route involves the use of amino acid oxidases or deaminases to convert a corresponding amino acid into a 2-oxoacid.[12] For instance, L-aspartate could be enzymatically converted to oxaloacetic acid, the precursor to diethyl 2-oxosuccinate. This is then followed by a conventional chemical esterification. This cascade approach combines an enzymatic step for core structure formation with a chemical step for functionalization.[12]
-
Lipase-Catalyzed Transesterification: A more direct enzymatic route to β-keto esters is the transesterification of a readily available β-keto ester with a desired alcohol, catalyzed by a lipase.[13] For example, methyl or ethyl acetoacetate can be reacted with a specific alcohol in the presence of an immobilized lipase, such as Candida antarctica Lipase B (CALB). The enzyme facilitates the exchange of the ester's alcohol group. This method is particularly valuable for creating esters from acid- or base-labile alcohols, which would not survive traditional synthesis conditions.[13]
Expertise in Practice: Why These Conditions?
-
Enzyme Specificity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, which can eliminate the need for protecting groups and reduce the formation of byproducts.
-
Mild Conditions: Enzymatic reactions are typically run in aqueous media or under solvent-free conditions at or near room temperature and neutral pH.[13] This reduces energy consumption and avoids the use of harsh or toxic reagents.
-
Process Simplification: Using immobilized enzymes, such as CALB on a resin, allows for easy separation of the catalyst from the reaction mixture by simple filtration, facilitating reuse and simplifying product purification.[13]
Caption: Two chemoenzymatic routes for the synthesis of β-keto esters.
Comparative Analysis of Synthetic Mechanisms
The choice of synthetic route depends heavily on factors such as required scale, substrate availability, cost, and desired purity. The following table provides a side-by-side comparison of the discussed mechanisms.
| Feature | Claisen Condensation | C-Acylation / Deacetylation | Chemoenzymatic Synthesis |
| Principle | Base-catalyzed condensation of two esters.[4] | Acylation of a pre-formed enolate followed by deacylation.[9] | Enzyme-catalyzed C-C bond formation or functional group interconversion.[12][13] |
| Typical Yield | Good to Excellent (often >80%) | Good to Excellent | Variable to Excellent (>90% possible).[13] |
| Reaction Conditions | Strong base (stoichiometric), low temperature (0-15°C).[3] | Strong base, inert atmosphere, often requires specialized acylating agents.[9] | Mild (near-neutral pH, room temp), often in aqueous buffer or solvent-free.[13] |
| Substrate Scope | Best for self-condensation or with non-enolizable esters.[8] | Broad; versatile for introducing various acyl groups. | Highly specific to the enzyme's substrate tolerance. |
| Scalability | Well-established and highly scalable for industrial production.[2] | Moderate; may be limited by cost of reagents and base. | Scalable, but may require process optimization for enzyme stability and cost. |
| Advantages | Low-cost starting materials, robust, well-understood, high atom economy. | High versatility, good for complex or functionalized targets. | High selectivity, environmentally friendly ("green"), mild conditions, minimal byproducts.[11] |
| Disadvantages | Requires stoichiometric strong base, limited to esters with ≥2 α-H, potential for side reactions.[6] | Multi-step process, requires more expensive reagents, generates stoichiometric waste. | Enzymes can be expensive and have limited operational stability, substrate scope can be narrow. |
Conclusion and Future Outlook
The synthesis of 2-oxosuccinates can be approached through several effective mechanisms, each with a distinct profile of advantages and limitations.
-
The Claisen condensation remains the workhorse for large-scale, cost-effective production of simple 2-oxosuccinates like diethyl oxalacetate, owing to its use of inexpensive bulk chemicals and its proven scalability.
-
C-acylation strategies offer superior flexibility for medicinal chemists and researchers creating novel, highly functionalized analogues where cost is secondary to versatility.
-
Chemoenzymatic methods represent the future of sustainable chemical synthesis. While currently more niche, ongoing developments in enzyme engineering and process optimization are making these routes increasingly viable for industrial applications, especially for high-value chiral products where supreme selectivity is paramount.
Ultimately, the optimal choice of mechanism is not universal. It is a strategic decision that must be guided by the specific goals of the synthesis: scale, cost, structural complexity, and environmental considerations. This guide serves as a foundational tool for researchers to make that decision with confidence, grounded in the fundamental principles of reaction mechanisms and their practical application.
References
-
A Convenient Preparation of Dimethyl and Diethyl Oxaloacetate. Taylor & Francis Online. Available from: [Link]
- US4902819A - Preparation of sodium diethyl oxalacetate. Google Patents.
- Preparation of sodium diethyl oxalacetate. Google Patents.
-
Nonezymatic formation of succinate in mitochondria under oxidative stress. PubMed. Available from: [Link]
-
Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. PMC. Available from: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]
-
Claisen condensation. Wikipedia. Available from: [Link]
- US6642035B2 - Synthesis of B-keto esters. Google Patents.
-
The Claisen Condensation. University of Calgary. Available from: [Link]
-
Oxidation of succinate and the control of the citric acid cycle in the mitochondria of guinea-pig liver, mammary gland and kidney. PMC - NIH. Available from: [Link]
-
A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Queen's University Belfast. Available from: [Link]
-
Effects of carbon dioxide on the oxidation of succinate and reduced diphosphopyridine nucleotide by Ricinus mitochondria. PMC - NIH. Available from: [Link]
-
Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. PMC. Available from: [Link]
-
Oxidation of acetate through reactions of the citric acid cycle by Geobacter sulfurreducens in pure culture and in syntrophic coculture. PubMed. Available from: [Link]
-
Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. PubMed. Available from: [Link]
-
Effect of citric acid-cycle intermediates on oxaloacetate utilization and succinate oxidation. The Journal of Biological Chemistry. Available from: [Link]
-
Synthesis of α-diazo-β-keto esters, phosphonates and sulfones via acylbenzotriazole-mediated acylation of a diazomethyl anion. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available from: [Link]
- US5227296A - Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates. Google Patents.
-
Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. PubMed. Available from: [Link]
-
Efficient Oxidative Synthesis of 2-Oxazolines. Organic Chemistry Portal. Available from: [Link]
-
Comparative assessment of native and heterologous 2-oxo acid decarboxylases for application in isobutanol production by Saccharomyces cerevisiae. PubMed. Available from: [Link]
- WO2023237892A1 - Catalyst composition, methods for its production and use thereof. Google Patents.
-
Comparative analysis of the chemical and biochemical synthesis of keto acids. PubMed. Available from: [Link]
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- 13. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Safety Operating Guide
Diethyl 2-oxosuccinate,sodium salt proper disposal procedures
Executive Safety & Operational Summary
Immediate Action Required: Do not dispose of Diethyl 2-oxosuccinate, sodium salt (CAS 40876-98-0) down the drain.[1][2] While often viewed as a benign metabolic intermediate derivative, the sodium enolate form is hygroscopic, basic, and an aquatic irritant .[1]
Effective disposal requires distinguishing between the pure solid reagent (often expired or clumped due to moisture) and reaction mixtures (where unreacted enolates may pose stability risks). The protocols below prioritize the prevention of uncontrolled hydrolysis and regulatory compliance under RCRA guidelines.
Chemical Profile: "Know Your Waste"
To dispose of a chemical safely, you must understand its stress points.[1] This compound is the sodium enolate of diethyl oxalacetate. Its stability is compromised by moisture, leading to hydrolysis and eventual decarboxylation.[1]
| Parameter | Data / Characteristic | Operational Implication |
| Chemical Name | Sodium Diethyl Oxalacetate | Primary identifier for waste manifests. |
| CAS Number | 40876-98-0 | Use this for specific waste profile lookup.[1][2] |
| Physical State | Powder (Beige/Light Orange) | Hygroscopic; cakes rapidly upon air exposure.[1][2] |
| Acidity/Basicity | Basic (Enolate salt) | Do not mix directly with strong acids in a closed container (CO₂ evolution risk).[1][2] |
| Hazards (GHS) | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1] |
| Reactivity | Moisture Sensitive | Keep waste containers tightly sealed to prevent "soup" formation.[1][2] |
| RCRA Status | Non-listed (Characteristic) | Classified generally as D001 (if in flammable solvent) or Non-Hazardous Organic Waste (if solid), but must be incinerated.[1] |
Pre-Disposal Assessment & Logic
Before initiating disposal, categorize your material.[1][3] The disposal route depends entirely on the physical state and purity of the substance.
The Science of the Decision:
-
Solid Waste: The primary concern is preventing dust generation and aquatic contamination. Incineration is the only validated method to mineralize the sodium salt into benign ash (Sodium Carbonate/Oxide).
-
Liquid Waste (Reaction Mixtures): The enolate is a nucleophile. If active, it can react exothermically with electrophiles in a waste drum.[1] Quenching is mandatory to protonate the enolate, converting it to the neutral ester, which is thermodynamically stable in organic waste streams.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Reagent Disposal (Expired/Excess)
Use this for: Old bottles of reagent, spilled powder, or solid residues.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[1]
-
Segregation: Ensure the container is free of oxidizers (e.g., permanganates, nitrates).[1] Mixing organic salts with oxidizers creates a potential fire hazard.[1]
-
Transfer:
-
Work inside a chemical fume hood to capture dust.[1]
-
Transfer the solid using a plastic spatula.
-
Expert Tip: If the reagent has hardened into a "brick" due to moisture, do not chip at it aggressively with metal tools (spark risk).[1] Dissolve it in a small volume of Ethanol/Water (1:1) and move to Protocol B .[1]
-
-
Labeling: Label as "Non-Hazardous Organic Solid" (unless local regulations mandate "Hazardous"). Explicitly write: Contains Sodium Diethyl Oxalacetate.
-
Final Disposition: Hand over to EHS for High-Temperature Incineration .
Protocol B: Solution/Reaction Mixture Disposal
Use this for: Mother liquors, filtrates, or dissolved "brick" reagent.[1]
-
Quenching (The Critical Step):
-
Why: You must neutralize the basic enolate to prevent polymerization or reaction with other waste stream components.
-
Method: Slowly add dilute aqueous acid (e.g., 1M Acetic Acid or 1M HCl) or simply excess water to the reaction mixture until the pH is neutral (pH 6-8).[1][2]
-
Observation: You may observe slight bubbling if excess carbonate/bicarbonate was present or if decarboxylation occurs.[1] Wait for gas evolution to cease.[1]
-
-
Solvent Compatibility:
-
If the solvent is organic (Ethanol, DCM, Ethyl Acetate): Combine with Halogenated or Non-Halogenated organic waste streams accordingly.[1]
-
If the solvent is purely aqueous: Check local sewer codes. Generally, high COD (Chemical Oxygen Demand) loads cannot be flushed.[1] Collect as "Aqueous Organic Waste."[1]
-
-
Container: Polypropylene carboy (standard solvent waste container).
-
Labeling: Label with the primary solvent name + "Trace Sodium Diethyl Oxalacetate."
Visual Workflow: The Decision Matrix
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no step (like Quenching) is missed.
Figure 1: Decision logic for Sodium Diethyl Oxalacetate disposal. Note the convergence of hardened solids into the liquid quench path to ensure safe handling.
Regulatory Context (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Classification: Sodium Diethyl Oxalacetate is not a P-listed or U-listed waste [1].[1][2]
-
Characteristic Waste: It does not typically meet the definition of Ignitability (D001) unless dissolved in a flammable solvent. It is not Corrosive (D002) as a solid.[1][4]
-
Generator Responsibility: As the waste generator, you are responsible for the "Cradle-to-Grave" tracking.[1][2] Even though it is not a "listed" hazardous waste, best practice dictates managing it as "Non-Regulated Chemical Waste" destined for incineration rather than landfill, to prevent leaching into groundwater [2].[1]
Emergency Contingencies
-
Spill (Solid): Do not dry sweep if dust generation is excessive.[1][2] Cover with a damp paper towel to weigh down the powder, then scoop into a waste jar.[1] Ventilate the area.[4][5][6]
-
Spill (Liquid): Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) if the solvent carrier is flammable [3].[1]
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (40 CFR Part 261).[1][7][8] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
